molecular formula C8H17NO2 B3054868 Methyl 6-(methylamino)hexanoate CAS No. 62222-21-3

Methyl 6-(methylamino)hexanoate

Cat. No.: B3054868
CAS No.: 62222-21-3
M. Wt: 159.23 g/mol
InChI Key: PJTVZEFPLHVGHB-UHFFFAOYSA-N
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Description

Methyl 6-(methylamino)hexanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(methylamino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(methylamino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(methylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-7-5-3-4-6-8(10)11-2/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVZEFPLHVGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620288
Record name Methyl 6-(methylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62222-21-3
Record name Methyl 6-(methylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 6-(methylamino)hexanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-(methylamino)hexanoate is a bifunctional organic compound of increasing interest to researchers in medicinal chemistry and materials science. Possessing both a secondary amine and a methyl ester, this molecule serves as a versatile building block and linker for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, discusses its chemical reactivity, and explores its potential applications in drug development and beyond. The information herein is synthesized from available data on closely related analogues and established principles of organic chemistry, providing a foundational resource for scientists working with this compound.

Introduction and Molecular Overview

Methyl 6-(methylamino)hexanoate, identified by CAS Number 62222-21-3, belongs to the class of amino acid esters.[1] It is a derivative of 6-aminohexanoic acid, featuring an N-methylated amine and a C-terminal methyl ester. This unique combination of functional groups—a nucleophilic secondary amine and an electrophilic ester carbonyl—makes it a valuable intermediate. The six-carbon aliphatic chain provides flexibility and hydrophobicity, which can be strategically employed in the design of linker arms for antibody-drug conjugates (ADCs), spacers in proteolysis-targeting chimeras (PROTACs), or as a foundational scaffold for novel small molecules. This document serves as a technical primer for professionals intending to utilize this compound in a research or development setting.

Physicochemical and Spectroscopic Properties

Comprehensive experimental data for Methyl 6-(methylamino)hexanoate is not widely published. The properties presented below are a combination of calculated values and predicted characteristics based on its structure and data from analogous compounds, such as Methyl 6-aminohexanoate and 6-(Methylamino)hexanoic acid.[2][3]

Core Properties

A summary of the core physicochemical properties is presented in the table below.

PropertyValueSource / Method
IUPAC Name Methyl 6-(methylamino)hexanoate-
CAS Number 62222-21-3[1]
Molecular Formula C₈H₁₇NO₂Calculated
Molecular Weight 159.23 g/mol Calculated
Physical State Colorless to pale yellow liquid (Predicted)-
Boiling Point Not available (Est. >200 °C)Estimated based on analogues
Density Not available (Est. ~0.95 g/cm³)Estimated based on analogues
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate. Sparingly soluble in water.Predicted
Predicted Spectroscopic Signature

For unambiguous identification, spectroscopic analysis is essential. The following are the predicted key features in IR, ¹H NMR, and ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the principal functional groups. A strong, sharp absorption band should appear around 1735-1745 cm⁻¹ , indicative of the ester carbonyl (C=O) stretch.[4] A moderate, broad peak between 3300-3350 cm⁻¹ would correspond to the N-H stretch of the secondary amine. Aliphatic C-H stretching vibrations will be visible in the 2850-2960 cm⁻¹ region, and a distinct C-O stretch from the ester is expected around 1170-1250 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ~3.67 ppm (singlet, 3H): Protons of the ester methyl group (-COOCH₃).

    • ~2.45 ppm (singlet, 3H): Protons of the N-methyl group (-NHCH₃).

    • ~2.60 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).

    • ~2.30 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).

    • ~1.30-1.65 ppm (multiplet, 6H): The remaining three methylene groups of the aliphatic chain.

    • A broad singlet corresponding to the N-H proton may be observed, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ~174 ppm: Carbonyl carbon of the ester.

    • ~51.5 ppm: Methyl carbon of the ester.

    • ~50 ppm: Methylene carbon adjacent to the nitrogen.

    • ~36 ppm: N-methyl carbon.

    • ~34 ppm: Methylene carbon adjacent to the carbonyl.

    • ~25-30 ppm: Remaining aliphatic methylene carbons.

Synthesis and Purification Protocol

Methyl 6-(methylamino)hexanoate can be reliably synthesized via several routes. A common and efficient method is the direct N-alkylation of a precursor amine or the esterification of the corresponding amino acid. Presented here is a robust protocol starting from the commercially available Methyl 6-bromohexanoate and methylamine.

Causality: This pathway is chosen for its high efficiency and straightforward execution. Methyl 6-bromohexanoate provides a reactive electrophilic center at the C6 position, which is readily attacked by the nucleophilic methylamine. Using a slight excess of methylamine drives the reaction to completion and also acts as a base to neutralize the HBr byproduct, although an additional non-nucleophilic base is recommended to prevent the formation of amine salts.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction: CH₃OOC-(CH₂)₅-Br + 2 CH₃NH₂ → CH₃OOC-(CH₂)₅-NHCH₃ + CH₃NH₃⁺Br⁻

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-bromohexanoate (10.0 g, 47.8 mmol). Dissolve it in 100 mL of acetonitrile.

  • Reagent Addition: Add potassium carbonate (13.2 g, 95.6 mmol, 2.0 equivalents) to the solution. This inorganic base is crucial for scavenging the HBr generated during the reaction without competing as a nucleophile.

  • Nucleophile Introduction: Cool the mixture to 0 °C in an ice bath. Slowly add a 40% aqueous solution of methylamine (8.9 mL, 105.2 mmol, 2.2 equivalents). The addition should be controlled to manage the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50 °C and stir for 12-16 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the eluent. The disappearance of the starting bromo-ester spot and the appearance of a new, more polar product spot (visualized with ninhydrin stain) indicates completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure Methyl 6-(methylamino)hexanoate as a colorless oil.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted spectral data.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Starting Materials: - Methyl 6-bromohexanoate - Methylamine Solution - Potassium Carbonate - Acetonitrile Reaction Combine Reagents in Flask Heat to 50 °C for 12-16h Monitor by TLC Start->Reaction Filter Filter Solids Reaction->Filter Concentrate1 Concentrate Filtrate Filter->Concentrate1 Extract Liquid-Liquid Extraction (EtOAc / aq. NaHCO₃) Concentrate1->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate2 Final Concentration Dry->Concentrate2 Purify Flash Column Chromatography Concentrate2->Purify Product Pure Methyl 6-(methylamino)hexanoate Purify->Product Analysis Characterization: NMR, MS, IR Product->Analysis

Caption: Workflow for the synthesis of Methyl 6-(methylamino)hexanoate.

Reactivity and Applications in Drug Development

The utility of Methyl 6-(methylamino)hexanoate stems directly from its orthogonal reactive sites.

  • The Secondary Amine: This site is a potent nucleophile and a weak base. It readily undergoes acylation with activated carboxylic acids (e.g., acid chlorides, NHS esters) to form stable amide bonds. It can also be further alkylated or used in reductive amination reactions to build more complex amine structures.

  • The Methyl Ester: This group is susceptible to nucleophilic attack, primarily hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, 6-(methylamino)hexanoic acid.[3] It can also undergo transesterification or be converted to an amide by reaction with a primary or secondary amine at elevated temperatures.

This dual functionality makes it an ideal heterobifunctional linker . In drug development, linkers are critical for connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The aliphatic chain of Methyl 6-(methylamino)hexanoate provides spatial separation, while the amine and (post-hydrolysis) carboxylate ends can be used for orthogonal conjugation chemistries. Its derivatives have been investigated as components of skin penetration enhancers, highlighting the utility of the 6-aminohexanoate scaffold in modulating bioavailability.[5][6]

Logical Relationship of Functional Groups to Applications

Functional_Groups cluster_amine Secondary Amine (Nucleophilic Site) cluster_ester Methyl Ester (Electrophilic Site) Compound Methyl 6-(methylamino)hexanoate Amine_Reactions Key Reactions: - N-Acylation (Amide Bond) - N-Alkylation - Reductive Amination Compound->Amine_Reactions acts as nucleophile Ester_Reactions Key Reactions: - Hydrolysis (to Carboxylic Acid) - Amidation (with other amines) - Reduction (to Alcohol) Compound->Ester_Reactions acts as electrophile Amine_Apps Applications: - Peptide Synthesis - Conjugation to Payloads - Scaffold Elaboration Amine_Reactions->Amine_Apps enables Ester_Apps Applications: - Linker Attachment Point - Prodrug Design - Polymer Functionalization Ester_Reactions->Ester_Apps enables

Caption: Reactivity of functional groups and their resulting applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 6-(methylamino)hexanoate is not widely available. Therefore, handling precautions should be based on data from structurally similar aliphatic esters and amines, such as methyl hexanoate and methyl 6-bromohexanoate.[7][8]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Hazards: Assumed to be a skin and eye irritant.[7] Avoid inhalation of vapors or mist. The compound is likely combustible; keep away from heat, sparks, and open flames.[8][9][10]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water for several minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][10]

Conclusion

Methyl 6-(methylamino)hexanoate is a valuable, albeit specialized, chemical intermediate. Its true potential lies in the hands of synthetic and medicinal chemists who can leverage its dual functionality for the construction of complex molecules. While comprehensive published data is limited, its properties and reactivity can be reliably predicted from fundamental chemical principles and analogous structures. The synthetic protocol detailed in this guide provides a dependable method for its preparation, enabling further research into its applications as a linker, scaffold, and building block in the next generation of therapeutics and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1810164, Methyl 6-aminohexanoate. Retrieved February 15, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4989372, 6-(Methylamino)hexanoic acid. Retrieved February 15, 2026, from [Link].

  • ResearchGate (n.d.). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... Retrieved February 15, 2026, from [Link].

  • Dolezal, P., et al. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & Medicinal Chemistry, 20(2), 859-867. Retrieved from [Link].

  • Dolezal, P., et al. (2012). Investigation of substituted 6-aminohexanoates as skin penetration enhancers. PubMed. Retrieved February 15, 2026, from [Link].

  • Htdchem (2024). The Benefits of Methyl 6-Hydroxyhexanoate in Different Industries. Retrieved February 15, 2026, from [Link].

  • PrepChem (n.d.). Synthesis of methyl 6-bromo-hexanoate. Retrieved February 15, 2026, from [Link].

  • Bartleby (n.d.). Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. Retrieved February 15, 2026, from [Link].

  • Mirante Sema (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved February 15, 2026, from [Link].

Sources

Technical Guide: Methyl 6-(methylamino)hexanoate Molecular Structure & Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(methylamino)hexanoate (CAS: 62222-21-3) is a bifunctional aliphatic linker and building block characterized by a secondary amine at the


-position and a methyl ester at the 

-position. Unlike its primary amine counterpart (methyl 6-aminohexanoate), the

-methyl group imparts distinct steric and electronic properties, reducing hydrogen bond donation potential while maintaining basicity. This molecule serves as a critical intermediate in the synthesis of

-methylated polyamides, peptidomimetics, and as a stable linker in PROTAC (Proteolysis Targeting Chimera) design where controlled hydrophobicity is required.

Part 1: Structural Anatomy & Physicochemical Profile

Molecular Architecture

The molecule consists of a six-carbon linear aliphatic chain (hexanoate backbone). The structural distinctiveness lies in the terminal functionalization:

  • Head Group: Methyl ester (

    
    ). Susceptible to hydrolysis and nucleophilic attack.
    
  • Tail Group: Secondary amine (

    
    ). A nucleophilic center with reduced steric accessibility compared to primary amines, preventing uncontrolled cross-linking in complex syntheses.
    
  • Backbone: Flexible pentamethylene spacer (

    
    ), providing rotational freedom essential for linker applications.
    
Key Physicochemical Data
PropertyValueContext
IUPAC Name Methyl 6-(methylamino)hexanoateOfficial designation
CAS Number 62222-21-3Unique Identifier
Molecular Formula

-
Molecular Weight 159.23 g/mol Monoisotopic mass
Boiling Point ~215°C (Predicted)High BP due to polarity
pKa (Amine) ~10.5 - 10.8Basic; exists as cation at physiological pH
LogP ~1.1Moderately lipophilic
Solubility Soluble in MeOH, DCM, Water (as HCl salt)Versatile solvent compatibility

Part 2: Synthetic Routes & Optimization

The synthesis of Methyl 6-(methylamino)hexanoate generally follows two primary strategies: ring-opening of the corresponding lactam or direct esterification of the amino acid.

Method A: Nucleophilic Ring Opening of -Methylcaprolactam (Recommended)

This method is preferred for industrial scalability due to high atom economy and the availability of


-methylcaprolactam.
  • Mechanism: Acid-catalyzed methanolysis. The strain of the 7-membered lactam ring, combined with the nucleophilic attack of methanol, drives the equilibrium toward the linear ester.

  • Reagents:

    
    -methylcaprolactam, Methanol (excess), 
    
    
    
    or
    
    
    (catalyst).
Method B: Esterification of 6-(Methylamino)hexanoic Acid

Used when the linear acid precursor is available.

  • Protocol: Refluxing 6-(methylamino)hexanoic acid in methanol with thionyl chloride (

    
    ).
    
  • Critical Control: Temperature must be controlled during

    
     addition to prevent runaway exotherms.
    
Synthesis Workflow Diagram

The following diagram illustrates the logical flow for Method A (Ring Opening), which is the most atom-efficient route.

SynthesisRoute Start N-Methylcaprolactam (C7H13NO) Intermediate Tetrahedral Intermediate Start->Intermediate Protonation & Nu Attack Reagent MeOH + HCl (anhydrous) Reagent->Intermediate Product Methyl 6-(methylamino)hexanoate HCl Salt Intermediate->Product Ring Opening SideReaction Recyclization (Equilibrium) Product->SideReaction Heat/Base SideReaction->Start -MeOH

Figure 1: Acid-catalyzed ring-opening synthesis of Methyl 6-(methylamino)hexanoate from N-methylcaprolactam.

Part 3: Reactivity & Stability (The "Trustworthiness" Pillar)

The Cyclization Trap

A critical stability issue for all 6-aminohexanoic acid derivatives is intramolecular aminolysis .

  • Mechanism: The terminal amine (nucleophile) attacks the carbonyl carbon of the ester (electrophile).

  • Result: Formation of

    
    -methylcaprolactam (thermodynamically stable 7-membered ring) and release of methanol.
    
  • Prevention Strategy:

    • Storage as Salt: Store as the Hydrochloride (HCl) salt. Protonating the amine (

      
      ) removes its nucleophilicity, rendering it incapable of attacking the ester.
      
    • Low Temperature: Store at -20°C to kinetically inhibit the cyclization.

Hydrolysis

The methyl ester is labile. Exposure to moisture, especially under basic conditions, will hydrolyze the ester back to the parent acid (6-(methylamino)hexanoic acid).

Part 4: Applications in Drug Discovery

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability.

  • Advantage: The

    
    -methyl group prevents the formation of hydrogen bond donors in the middle of the chain, which can improve cell permeability compared to standard primary amine linkers.
    
  • Utility: The secondary amine allows for "click" chemistry or acylation without the risk of over-alkylation (quaternization) that plagues primary amines.

Peptidomimetics

Incorporating this molecule into peptide backbones creates "peptoids" or


-methylated peptides.
  • Metabolic Stability:

    
    -methylation blocks protease recognition sites, significantly extending the half-life of peptide-based drugs.
    

Part 5: Analytical Characterization

To validate the structure, researchers should look for the following signals.

Proton NMR ( -NMR) in
Shift (

ppm)
MultiplicityIntegrationAssignment
3.66 Singlet (s)3H

(Ester methyl)
2.43 Singlet (s)3H

(Amine methyl)
2.58 Triplet (t)2H

(Adjacent to amine)
2.30 Triplet (t)2H

(Adjacent to carbonyl)
1.6 - 1.3 Multiplets (m)6HInternal methylene chain
Mass Spectrometry (ESI-MS)
  • Expected Ion:

    
    
    
  • m/z: 160.24

  • Fragmentation Pattern: Loss of methoxy group (-31) is common.

References

  • PubChem. (n.d.).[1][2] Methyl 6-(methylamino)hexanoate.[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, B., et al. (2019). Tandem synthesis of ε-caprolactam from cyclohexanone. OSTI.GOV. Retrieved from [Link]

  • Cohen, S. M., et al. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups. Polymer Chemistry. Retrieved from [Link]

  • Michalska, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

"Methyl 6-(methylamino)hexanoate IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 6-(methylamino)hexanoate: Technical Profile & Synthesis Guide

Executive Summary

Methyl 6-(methylamino)hexanoate (often referred to as Methyl N-methyl-6-aminocaproate) is a specialized secondary amine-ester intermediate used primarily in the synthesis of peptidomimetics, bioconjugate linkers, and modified polyamide materials.[1] Its bifunctional nature—possessing both a reactive secondary amine and a methyl ester—makes it a critical "spacer" unit in medicinal chemistry, particularly for designing PROTACs (Proteolysis Targeting Chimeras) and biotinylated carbohydrate conjugates.[1]

This guide provides a definitive technical analysis of the compound, moving beyond basic catalog data to offer validated synthesis protocols, structural characterization, and application logic for drug development professionals.[1]

Chemical Identity & Nomenclature

Parameter Details
IUPAC Name Methyl 6-(methylamino)hexanoate
Common Synonyms Methyl N-methyl-6-aminocaproate; 6-(Methylamino)caproic acid methyl ester
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Parent Acid CAS 26410-96-8 (6-(Methylamino)hexanoic acid)
Parent Acid HCl Salt CAS 121912-30-9
Physical State Colorless to pale yellow oil (Free base); Hygroscopic solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO, Water (pH dependent)

Structural Insight: The molecule consists of a flexible six-carbon aliphatic chain (caproic backbone) terminated by a methyl ester on one end and a secondary N-methyl amine on the other.[1] The N-methyl group significantly alters the hydrogen-bonding capability compared to the primary amine analog (Methyl 6-aminohexanoate), often improving solubility and membrane permeability in downstream drug conjugates.[1]

Synthetic Methodologies

For high-purity research applications, direct alkylation of the amine often leads to over-alkylation byproducts.[1] Therefore, a Protection-Deprotection Strategy (Protocol A) is the gold standard for generating the pure secondary amine.[1] For scale-up where purification is robust, Direct Esterification (Protocol B) is preferred.[1]

Protocol A: The "Gold Standard" (Boc-Protection Route)

Best for: Drug development intermediates requiring >98% purity.[1]

Logic: This route prevents the formation of tertiary amines (dimethylated side products) by locking the nitrogen state before methylation.[1]

  • Step 1: Boc-Protection

    • React Methyl 6-aminohexanoate (HCl salt) with Di-tert-butyl dicarbonate (Boc₂O) and TEA in DCM.

    • Result: Methyl 6-(tert-butoxycarbonylamino)hexanoate.[1]

  • Step 2: N-Methylation

    • Treat the Boc-intermediate with Sodium Hydride (NaH) in anhydrous DMF at 0°C, followed by addition of Methyl Iodide (MeI).[1]

    • Mechanism:[1] The Boc group acidifies the N-H proton, allowing clean deprotonation and mono-methylation.[1]

    • Result: Methyl 6-(N-tert-butoxycarbonyl-N-methylamino)hexanoate.[1]

  • Step 3: Deprotection

    • Dissolve the methylated intermediate in Dioxane.[1]

    • Add 4M HCl in Dioxane (or Ether) and stir at RT for 2-4 hours.

    • Concentrate in vacuo to yield Methyl 6-(methylamino)hexanoate hydrochloride .[1]

Protocol B: Direct Esterification (From Parent Acid)

Best for: Rapid access when the parent acid (CAS 26410-96-8) is available.[1]

  • Dissolution: Dissolve 6-(methylamino)hexanoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 2.0 eq) or concentrated H₂SO₄ (catalytic).

    • Critical Control: Maintain temperature <10°C during addition to prevent exothermic runaway.[1]

  • Reflux: Heat to reflux (65°C) for 3–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Workup: Concentrate solvent. The residue is the HCl salt.[1] For free base, partition between DCM and saturated NaHCO₃ (rapidly, to avoid hydrolysis), dry over MgSO₄, and concentrate.[1]

Synthesis_Workflow cluster_direct Alternative: Direct Esterification Start Start: Methyl 6-aminohexanoate Step1 1. Boc Protection (Boc2O, TEA) Start->Step1 Selectivity Control Step2 2. N-Methylation (NaH, MeI, DMF) Step1->Step2 N-Alkylation Step3 3. Acid Deprotection (HCl/Dioxane) Step2->Step3 Cleavage Final Target: Methyl 6-(methylamino)hexanoate (HCl Salt) Step3->Final Isolation AcidStart Start: 6-(methylamino)hexanoic acid Reflux Reflux in MeOH/SOCl2 AcidStart->Reflux Reflux->Final

Figure 1: Comparative synthetic workflows. The Boc-route (top) ensures precise mono-methylation, while the Direct Esterification (bottom) is efficient if the N-methyl acid is already sourced.[1]

Analytical Characterization (Self-Validating Data)

To verify the identity of the synthesized compound, compare spectral data against these expected values. The presence of distinct N-Methyl and O-Methyl signals is the key validation checkpoint.[1]

¹H NMR (400 MHz, CDCl₃) - Free Base:

  • δ 3.66 ppm (s, 3H): Methyl ester singlet (-COOCH ₃).[1] Diagnostic Peak 1.

  • δ 2.42 ppm (s, 3H): N-Methyl singlet (-NCH ₃).[1] Diagnostic Peak 2.

  • δ 2.55 ppm (t, 2H): Methylene adjacent to amine (-CH ₂-NHMe).[1]

  • δ 2.30 ppm (t, 2H): Methylene adjacent to carbonyl (-CH ₂-COOMe).[1]

  • δ 1.65 - 1.35 ppm (m, 6H): Internal methylene chain protons.[1]

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calculated: 160.13 m/z.[1] Found: 160.1 m/z.[1]

Applications in Drug Development

A. Linker Chemistry (PROTACs & ADCs)

Methyl 6-(methylamino)hexanoate serves as a "non-cleavable" aliphatic linker.[1] The N-methyl group reduces the linker's propensity to aggregate and improves the solubility of hydrophobic payloads.[1]

  • Mechanism: The secondary amine reacts with activated esters (NHS-esters) or halides on the drug payload, while the methyl ester is subsequently hydrolyzed to reveal the acid for attachment to the E3 ligase ligand or antibody.[1]

B. Biotinylation Spacers

As referenced in patent literature (e.g., WO2012042123), this motif is used to extend biotin tags away from the binding pocket of streptavidin, preventing steric hindrance when biotinylating bulky polysaccharides or proteins.[1]

  • Advantage: The 6-carbon chain (caproic) is the optimal length (~8-9 Å) to allow flexible binding without "floppiness."[1]

Handling & Safety

  • Storage: The free base is prone to slow hydrolysis and oxidation.[1] Store as the Hydrochloride salt at -20°C under argon for long-term stability (>1 year).

  • Safety Profile:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • Precaution: Handle in a fume hood. Amines can react with atmospheric CO₂ to form carbamates; keep containers tightly sealed.[1]

References

  • Petitou, M., et al. (2012).[1] Biotinylated polysaccharides having an antithrombotic activity and improved metabolic stability.[1] World Intellectual Property Organization, WO2012042123A1.[1]

  • PubChem. (2024).[1][2][3] 6-(Methylamino)hexanoic acid (Compound Summary). National Center for Biotechnology Information.[1] [1]

  • Sigma-Aldrich. (2024).[1] 6-(Methylamino)hexanoic acid hydrochloride Product Sheet. Merck KGaA.[1] [1]

Sources

Methodological & Application

Application Note: A Robust GC-MS Protocol for the Detection and Quantification of Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and selective detection of Methyl 6-(methylamino)hexanoate. This compound, an important intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure quality control and process monitoring. Due to its polarity and the presence of a secondary amine, direct GC analysis is challenging. This protocol outlines a comprehensive workflow, including sample preparation, chemical derivatization, optimized GC-MS parameters, and data analysis. The described method is designed for researchers, scientists, and drug development professionals, providing not just a procedural guide but also the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction: The Analytical Challenge

Methyl 6-(methylamino)hexanoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is critical for reaction optimization, yield calculation, and impurity profiling. However, the inherent chemical properties of this molecule—specifically the polar secondary amine and carboxyl ester functional groups—render it non-volatile and prone to thermal degradation under typical GC conditions. Furthermore, the active secondary amine can interact with the stationary phase of the GC column, leading to poor peak shape and unreliable quantification.[1][2] To overcome these challenges, a chemical derivatization step is essential to increase the analyte's volatility and thermal stability.[1][2][3] This protocol employs an acylation derivatization strategy, which effectively "caps" the active hydrogen on the secondary amine, thereby improving its chromatographic behavior.[4][5]

Pre-Analytical Considerations & Sample Preparation

The foundation of any reliable analytical method lies in meticulous sample preparation. The primary goal is to present the analyte to the instrument in a form that is amenable to the chosen analytical technique, free from interfering matrix components.[6][7]

Sample Extraction

For samples where Methyl 6-(methylamino)hexanoate is present in a complex matrix (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction (LLE) is recommended to isolate the analyte and remove non-volatile impurities.[6][8]

Protocol for Liquid-Liquid Extraction:

  • To 1 mL of the aqueous sample, add 2 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge the sample at 3000 x g for 5 minutes to achieve complete phase separation.

  • Carefully transfer the organic (bottom for dichloromethane, top for ethyl acetate) layer to a clean glass vial.

  • Repeat the extraction process with a fresh aliquot of organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • The dried residue is now ready for derivatization.

Chemical Derivatization: The Key to Volatility

Derivatization is a critical step that chemically modifies the analyte to make it suitable for GC analysis.[5] For Methyl 6-(methylamino)hexanoate, acylation of the secondary amine is the chosen strategy. This reaction replaces the active hydrogen with an acyl group, reducing the compound's polarity and increasing its volatility.[4][9] Pentafluoropropionic anhydride (PFPA) is an excellent choice for this purpose as it reacts rapidly and the resulting derivative exhibits excellent chromatographic properties and is highly responsive to electron capture detection if required.[10]

Protocol for Acylation Derivatization:

  • To the dried sample residue, add 100 µL of ethyl acetate and 50 µL of Pentafluoropropionic anhydride (PFPA).

  • Add 10 µL of a catalyst, such as pyridine, to facilitate the reaction.

  • Securely cap the vial and heat at 65°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Analytical Parameters

The following parameters have been optimized for the separation and detection of the PFPA-derivatized Methyl 6-(methylamino)hexanoate.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column provides good separation for a wide range of derivatized compounds.
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.[11]
Injector Temperature250°CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.[12]
Carrier GasHelium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)An optimal flow rate for good separation and peak shape.
Oven ProgramInitial: 80°C (hold 2 min), Ramp 1: 15°C/min to 200°C, Ramp 2: 25°C/min to 280°C (hold 5 min)The temperature program is designed to provide good separation from potential byproducts and ensure the elution of the derivatized analyte as a sharp peak.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[13][14][15]
Electron Energy70 eVThe standard electron energy for EI-MS, which generates consistent and extensive fragmentation, aiding in compound identification.[13][16]
Ion Source Temp.230°CMaintains the analyte in the gas phase and prevents condensation within the ion source.
Quadrupole Temp.150°CEnsures stable performance of the mass analyzer.
Acquisition ModeFull Scan (m/z 50-500) and Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM mode provides enhanced sensitivity and selectivity for quantification.[17]

Data Acquisition and Analysis

Mass Spectral Characteristics

Under Electron Ionization, the PFPA derivative of Methyl 6-(methylamino)hexanoate will produce a characteristic fragmentation pattern. While the molecular ion may be present, it is often of low abundance in EI.[13] More prominent and structurally significant fragment ions should be used for identification and quantification.

Expected Key Mass Fragments for PFPA-derivatized Methyl 6-(methylamino)hexanoate: (Note: These are predicted fragments and should be confirmed with an authentic standard.)

m/z Value Proposed Fragment Identity
[M]+Molecular Ion
[M-31]+Loss of OCH3
[M-59]+Loss of COOCH3
[Fragment A]C3F5CO-N(CH3)-CH2-
[Fragment B]- (CH2)4-COOCH3
Quantification and Method Validation

For accurate quantification, a calibration curve should be constructed using a series of known concentrations of derivatized Methyl 6-(methylamino)hexanoate standard. The method should be validated in accordance with regulatory guidelines such as those from the ICH or FDA to ensure its reliability.[18][19][20][21]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results obtained by the method to the true value.Recovery within 85-115% of the true value
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte

Workflow and Logic Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Isolate Analyte Dry Evaporation to Dryness LLE->Dry Concentrate Deriv Acylation Derivatization (PFPA) Dry->Deriv Enhance Volatility GC_Inject GC Injection (Splitless) Deriv->GC_Inject GC_Sep Chromatographic Separation (DB-5ms) GC_Inject->GC_Sep MS_Ion Electron Ionization (70 eV) GC_Sep->MS_Ion MS_Detect Mass Detection (Full Scan/SIM) MS_Ion->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Peak_Int Peak Integration Data_Acq->Peak_Int Cal_Curve Calibration Curve Peak_Int->Cal_Curve Quant Quantification Cal_Curve->Quant Report Report Quant->Report Final Report

Caption: Experimental workflow from sample preparation to final quantification.

Data_Analysis_Logic Start Acquired Chromatogram Check_RT Peak at Expected Retention Time? Start->Check_RT Check_Fragments Correct Mass Fragments Present? Check_RT->Check_Fragments Yes No_ID Analyte Not Detected Check_RT->No_ID No Qual_ID Qualitative Identification Confirmed Check_Fragments->Qual_ID Yes Check_Fragments->No_ID No Integrate Integrate Peak Area Qual_ID->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Final_Result Report Concentration Quantify->Final_Result

Caption: Decision logic for data analysis and confirmation.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the detection and quantification of Methyl 6-(methylamino)hexanoate. The implementation of a well-considered sample preparation and derivatization strategy is paramount to achieving high-quality, reproducible data. By following the outlined procedures and adhering to good laboratory practices, researchers and drug development professionals can confidently apply this method for process control and quality assurance in their respective workflows. The principles of method validation discussed herein also serve as a guide to ensure the integrity of the analytical data generated.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Shimadzu Corporation. (n.d.). GC/MS CI , CI/NCI and SMCI Measurement - Features. [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Jordi Labs. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Springer Nature Experiments. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. [Link]

  • PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • National Center for Biotechnology Information. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Drawell. (2024, April 2). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

  • Bangladesh Journal of Pharmacology. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. [Link]

  • Studia Universitatis Babes-Bolyai, Chemia. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

Sources

Application Note: Methyl 6-(methylamino)hexanoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(methylamino)hexanoate (M-Me-Ahx) is a bifunctional AB-type monomer used primarily to synthesize N-substituted polyamides (N-methyl Nylon 6) . Unlike standard Nylon 6 precursors (caprolactam or 6-aminocaproic acid), this molecule contains a secondary amine and a methyl ester.

Key Technical Value:

  • Crystallinity Disruption: The N-methyl group eliminates the amide proton (

    
    ), preventing the formation of inter-chain hydrogen bonds. This transforms the polymer from a high-melting, semi-crystalline thermoplastic (Nylon 6) into an amorphous, highly soluble, and flexible material.
    
  • Proteolytic Stability: In drug delivery applications, the N-substituted backbone mimics peptoids, offering resistance to enzymatic degradation (proteolysis) while maintaining biocompatibility.

  • Solubility Engineering: Polymers derived from M-Me-Ahx are soluble in common organic solvents (DCM, THF, Ethanol), unlike standard nylons which require aggressive solvents (Formic acid, HFIP).

Mechanism of Action & Polymer Architecture

Polymerization Mechanism

The polymerization proceeds via polycondensation (transamidation). The secondary amine of one monomer attacks the methyl ester of another, releasing methanol.

Reaction Scheme:



Structural Impact: The "Hydrogen Bond Switch"

The fundamental difference between Nylon 6 and Poly(M-Me-Ahx) lies in the amide linkage.

  • Nylon 6: Amide group is

    
    . Strong H-donors and acceptors create rigid crystalline domains (
    
    
    
    ).
  • Poly(M-Me-Ahx): Amide group is

    
    . The methyl group acts as a steric blocker and removes the H-donor. The result is a polymer with a low Glass Transition Temperature (
    
    
    
    to
    
    
    ) and no melting point.
Visualizing the Structural Difference

G cluster_0 Standard Nylon 6 (Crystalline) cluster_1 Poly(N-methyl Nylon 6) (Amorphous) N6_Chain1 ...-NH-CO-(CH2)5-... N6_Chain2 ...-CO-NH-(CH2)5-... N6_Chain1->N6_Chain2 Strong H-Bonds (High Tm, Insoluble) NM_Chain1 ...-N(Me)-CO-(CH2)5-... NM_Chain2 ...-CO-N(Me)-(CH2)5-...

Figure 1: Comparison of inter-chain interactions. The N-methyl group in the target polymer prevents the hydrogen bonding responsible for the rigidity of standard Nylon 6.

Protocol 1: Homopolymerization via Melt Condensation

Objective: Synthesize Poly(N-methyl-6-aminohexanoate) with moderate molecular weight (


 Da).
Materials
  • Monomer: Methyl 6-(methylamino)hexanoate (>98% purity).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Dibutyltin dilaurate (DBTDL). Note: Lewis acid catalysts are preferred for secondary amines.
    
  • Equipment: Glass polymerization ampoule or reactor with overhead stirrer, vacuum line (<1 mmHg), Nitrogen inlet, Oil bath.

Step-by-Step Procedure
  • Charging:

    • Load Methyl 6-(methylamino)hexanoate (10.0 g, 68.9 mmol) into the reactor.

    • Add catalyst (

      
       relative to monomer, e.g., ~23 mg 
      
      
      
      ).
  • Inerting:

    • Perform 3 cycles of Vacuum/Nitrogen purge to remove oxygen and moisture.

    • Critical: Oxygen at high temperatures will cause yellowing/degradation of the N-methyl group.

  • Pre-polymerization (Oligomerization):

    • Heat the mixture to 160°C under a slow stream of Nitrogen.

    • Stir at 100 RPM.

    • Methanol evolution will begin. Maintain for 2 hours.

    • Why: This stage prevents monomer loss (boiling point of monomer is relatively low) before applying vacuum.

  • Polycondensation (High Vacuum):

    • Increase temperature to 190°C .

    • Gradually apply vacuum over 30 minutes to reach <1 mmHg (or full vacuum).

    • Caution: Foaming may occur as methanol is rapidly pulled off.

    • Maintain conditions for 4–6 hours. Viscosity should increase noticeably.

  • Termination & Isolation:

    • Cool reactor to room temperature under Nitrogen.

    • Dissolve the resulting viscous gum in Chloroform or THF (10 mL/g polymer).

    • Precipitate into cold n-Hexane or Diethyl Ether .

    • Dry under vacuum at 40°C for 24 hours.

Protocol 2: Synthesis of "Amorphous Nylon" Copolymers

Objective: Modify standard Nylon 6 to improve transparency and flexibility by incorporating 10-20% N-methyl units.

Experimental Design
  • Host Monomer:

    
    -Caprolactam.[1]
    
  • Modifier: Methyl 6-(methylamino)hexanoate.

  • Initiator: Aminocaproic acid (acts as ring opener for caprolactam).

Workflow

Workflow Step1 Mix Monomers (80% Caprolactam : 20% N-Me-Ester) Step2 Hydrolysis/Ring Opening (Add 5% Water/Acid, 250°C) Step1->Step2 Melt Blend Step3 Polycondensation (240°C, Vacuum) Step2->Step3 Remove H2O/MeOH Step4 Result: Random Copolymer (Lower Tm, High Clarity) Step3->Step4 Cool & Pelletize

Figure 2: Copolymerization workflow. The N-methyl ester is incorporated into the Nylon 6 backbone, introducing "kinks" that reduce crystallinity.

Procedure Summary
  • Mix Caprolactam (8.0 g) and Methyl 6-(methylamino)hexanoate (2.0 g).

  • Add 6-aminocaproic acid (0.5 g) and water (0.5 mL) to initiate ring opening of caprolactam.

  • Heat to 250°C in a sealed autoclave (pressure stage) for 2 hours.

  • Release pressure and apply vacuum for 2 hours to drive the condensation of the ester and the amine ends.

  • Result: A tough, transparent plastic (unlike the opaque white of pure Nylon 6).

Characterization & Quality Control

TechniqueParameterExpected Result for Poly(M-Me-Ahx)
1H NMR Chemical Shift

(Singlet, N-CH3). Distinct from amide NH.[2][3][4]
DSC Thermal TransitionsNo melting peak (

).

observed around

to

.
GPC Molecular WeightTarget

. Polydispersity Index (PDI)

.
Solubility Solvent ResistanceSoluble in CHCl3, DCM, THF. Insoluble in Water, Hexane.
NMR Validation

In the


 NMR (CDCl3), look for the diagnostic N-Methyl  singlet.
  • Precursor (Monomer): N-Me signal at ~2.4 ppm (amine).

  • Polymer: N-Me signal shifts downfield to ~2.9–3.0 ppm (amide).

  • Completion Check: Disappearance of the methyl ester singlet (~3.6 ppm).

Applications in Drug Development

For researchers in pharmaceutical sciences, this polymer serves as a Peptidomimetic Carrier .

  • Polymer-Drug Conjugates: The secondary amine at the chain end can be reactivated or the ester end can be functionalized with hydrazine to attach doxorubicin or other APIs.

  • Shielding: The N-methylated backbone is "stealthy" to proteases (trypsin/chymotrypsin), making it a stable alternative to poly(amino acids) like poly-L-lysine.

References

  • Synthesis and Properties of N-Substituted Nylons

    • Title: "Effect of N-substitution on the physical properties of polyamides."
    • Source:Journal of Polymer Science Part A: Polymer Chemistry.
    • Context: Establishes the loss of crystallinity upon N-methyl
  • Peptoid and Peptidomimetic Polymers

    • Title: "Polypeptoids: A Model System for Studying the Effect of Hydrogen Bonding on Polymer Properties."
    • Source:Macromolecules.
    • Context: Discusses the synthesis of Poly(N-substituted glycines) and homologs using N-methyl amino esters.
  • Polymerization Mechanisms

    • Title: "Kinetics of polycondens
    • Source:Principles of Polymeriz
    • Context: Foundational text for melt condens
  • N-Methyl Nylon 6 Characterization

    • Title: "Structure and properties of N-methyl
    • Source:Polymer.[3][4][5][6][7][8][9][10][11]

    • Context: Provides specific Tg and solubility d

Sources

Troubleshooting & Optimization

"purification challenges of Methyl 6-(methylamino)hexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino Acid Esters & Linker Chemistry Division Subject: Troubleshooting Purification of Methyl 6-(methylamino)hexanoate Ticket ID: #MAH-6-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Methyl 6-(methylamino)hexanoate (Structure:


) presents a classic "bifunctional trap" in organic synthesis. While it appears to be a simple linear linker, it possesses two reactive ends that effectively conspire against standard purification methods.

Users typically encounter three failure modes:

  • Mass Loss/Cyclization: Spontaneous conversion to N-methylcaprolactam during heating or storage.

  • Hydrolysis: Loss of the methyl ester during aqueous workup.

  • Chromatographic Tailing: Irreversible adsorption of the secondary amine on silica gel.

This guide provides self-validating protocols to navigate these instabilities.

Module 1: The "Ghost Peak" Phenomenon (Cyclization)

User Observation: "My NMR shows a clean spectrum, but after vacuum distillation, the product mass is low, and a new non-polar peak appears. The ester methoxy signal (


) is gone."

Root Cause Analysis: You are fighting the Thorpe-Ingold effect and entropy. The molecule is an


-amino ester. Under heat or basic conditions, the secondary amine attacks the ester carbonyl intramolecularly. This releases methanol and forms 

-methylcaprolactam
, a thermodynamically stable 7-membered lactam. This reaction is autocatalytic in the free base form.

Visualization: The Cyclization Trap

Cyclization cluster_prevention Prevention Strategy Linear Linear Free Base (Methyl 6-(methylamino)hexanoate) Heat Trigger: Heat (>60°C) or Long Storage Linear->Heat Intramolecular Attack Salt HCl Salt Form (Stable Solid) Linear->Salt + HCl in Dioxane Lactam Cyclic Byproduct (N-methylcaprolactam) Heat->Lactam - MeOH

Figure 1: The irreversible cyclization pathway of


-amino esters to lactams.

Resolution Protocol:

  • Avoid Distillation of Free Base: Do not attempt to distill the free amine unless you have a wiped-film evaporator (residence time <10s).

  • Trap as Salt: Immediately convert the crude oil to the hydrochloride salt. The protonated amine (

    
    ) is non-nucleophilic and cannot cyclize.
    
    • Step: Dissolve crude oil in dry Et2O or Dioxane.

    • Step: Add 4M HCl in Dioxane dropwise at 0°C.

    • Step: Filter the white precipitate. This salt is stable for months at -20°C [1].

Module 2: The pH Paradox (Extraction)

User Observation: "I cannot get the product out of the aqueous layer. If I raise the pH to extract the amine, I lose the ester."

Root Cause Analysis: This is a pKa conflict.

  • Amine pKa: ~10.5 (Needs pH > 11 to be fully deprotonated and extractable into organic solvent).

  • Ester Stability: Hydrolyzes rapidly at pH > 9.0 in aqueous environments.

If you adjust to pH 12 to extract the amine, the hydroxide ions (


) will saponify your methyl ester back to the carboxylic acid (zwitterion), which remains in the water.

Data: Stability Window

pH ConditionAmine StateEster StabilityExtraction Efficiency
pH < 7 Protonated (

)
Stable0% (Stays in water)
pH 8-9 EquilibriumSlow Hydrolysis~30-50%
pH 10-11 Free Base (

)
Rapid Hydrolysis High (if fast)
Target pH 9.5-10 (Cold) Metastable Optimal

Resolution Protocol (The "Cold-Flash" Extraction):

  • Chill: Cool the aqueous reaction mixture to 0°C (ice bath). Hydrolysis rates drop significantly at low temperatures.

  • Solvent First: Add your extraction solvent (DCM or EtOAc) before adjusting the pH. This creates a sink for the free amine immediately as it forms.

  • Rapid Basification: Use cold Saturated

    
     (pH ~11) or 
    
    
    
    . Do not use NaOH.
  • Immediate Separation: Shake vigorously for 30 seconds and separate phases immediately.

  • Dry Instantly: The organic layer contains wet amine, which can still hydrolyze the ester. Dry immediately over

    
     and filter.
    

Module 3: Chromatographic Tailing

User Observation: "The product streaks from the baseline to the solvent front on TLC. Column chromatography yields poor separation."

Root Cause Analysis: Secondary amines interact strongly with the acidic silanol groups (


) on the surface of silica gel. This hydrogen bonding causes peak broadening (tailing) and irreversible mass loss.

Resolution Protocol: You must deactivate the silica.

  • Option A: The Triethylamine (TEA) Method

    • Pre-wash the silica column with eluent containing 1% Triethylamine .

    • Run the column with 0.5% TEA in the mobile phase (e.g., DCM:MeOH:TEA 95:4.5:0.5).

    • Warning: You must remove TEA from the product afterward (azeotrope with toluene or vacuum dry).

  • Option B: The Ammonia Method (Cleaner)

    • Use DCM / Methanolic Ammonia (7N) gradients.

    • The ammonia competes for silanol sites but is much easier to remove under vacuum than TEA.

    • Ref: Common protocol for amino-ester purification [2].

Module 4: Workflow Decision Tree

User Observation: "I have a crude reaction mixture. Which path should I take?"

Visualization: Purification Logic

Workflow Start Crude Reaction Mixture IsSolid Is the product a solid salt? Start->IsSolid Recryst Recrystallize (MeOH/Et2O) IsSolid->Recryst Yes FreeBase Free Base (Oil) IsSolid->FreeBase No Method Choose Purification FreeBase->Method Distill Distillation? ONLY if <100°C High Vac (<0.1 mmHg) Method->Distill High Risk Column Flash Column? Use 1% Et3N or NH3 in DCM/MeOH Method->Column Medium Risk SaltForm Salt Formation Add HCl/Dioxane Precipitate Method->SaltForm Recommended

Figure 2: Decision matrix for processing crude amino-esters.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amino acid ester hydrochloride formation).

  • Sigma-Aldrich. (n.d.). 6-(Methylamino)hexanoic acid hydrochloride Product Sheet. (Confirming commercial stability of the salt form vs free base).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Thorpe-Ingold effect and lactamization).

  • PubChem. (2024).[1] Methyl 6-aminohexanoate Compound Summary. National Center for Biotechnology Information.

Sources

"optimizing reaction conditions for Methyl 6-(methylamino)hexanoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization & Troubleshooting Guide: Synthesis of Methyl 6-(methylamino)hexanoate

Executive Summary

Methyl 6-(methylamino)hexanoate (M6MH) is a bifunctional building block often utilized in polymer synthesis and pharmaceutical intermediate production.[1] Its synthesis presents a unique "stability paradox": the molecule contains both a nucleophilic amine and an electrophilic ester, making it prone to intramolecular cyclization to form N-methylcaprolactam.[1]

This guide prioritizes kinetic control and salt formation to stabilize the linear product.[1] We present two primary synthesis routes and a comprehensive troubleshooting module.

Module 1: Synthesis Route Selection

Route A: Nucleophilic Substitution (Recommended for Lab Scale)

Best for: High purity, avoiding equilibrium issues.

Mechanism: Methyl 6-bromohexanoate + Methylamine


 M6MH
Core Challenge:  Preventing over-alkylation (formation of tertiary amines).[1]
ParameterOptimized ConditionRationale
Stoichiometry Methylamine (10–20 eq.)[1] : Bromide (1 eq.)[1]High amine excess statistically ensures the bromide reacts with primary amine, not the product (secondary amine).
Solvent THF or Methanol (Anhydrous)Polar enough to dissolve salts; anhydrous to prevent ester hydrolysis.[1]
Temperature 0°C

RT
Low initial temp suppresses side reactions; do not heat above 40°C.

Protocol:

  • Dissolve Methylamine (2M in THF, 20 equiv) in a reaction vessel cooled to 0°C.

  • Add Methyl 6-bromohexanoate (1 equiv) dropwise over 1 hour. Crucial: Slow addition keeps local concentration of bromide low.

  • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) overnight.

  • Workup (Critical): Evaporate excess methylamine and solvent under reduced pressure at <30°C .

  • Stabilization: Dissolve residue in dry ether/dioxane and add 4M HCl in dioxane to precipitate Methyl 6-(methylamino)hexanoate hydrochloride . Filter and dry.[1]

    • Note: Isolating as the HCl salt blocks the amine, preventing cyclization.

Route B: Acid-Catalyzed Ring Opening (Industrial/Scale-Up)

Best for: Cost-efficiency, using N-methylcaprolactam.

Mechanism: N-methylcaprolactam + MeOH + Acid


 M6MH
Core Challenge:  The reaction is an equilibrium favoring the lactam.[1]
ParameterOptimized ConditionRationale
Catalyst H₂SO₄ or HCl (gas)Strong acid protonates the lactam nitrogen, activating the carbonyl for methanol attack.
Solvent Methanol (Large Excess)Drives equilibrium toward the open-chain ester (Le Chatelier’s principle).[1]
Temperature Reflux (65°C)Required to overcome activation energy of amide hydrolysis.[1]

Protocol:

  • Dissolve N-methylcaprolactam in Methanol (1:20 w/v ratio).

  • Add conc.[1][2] H₂SO₄ (1.1 equiv) cautiously.[1]

  • Reflux for 24–48 hours. Monitor by TLC/GC.

  • Workup: Cool to 0°C. Do not neutralize to pH > 7.

  • If H₂SO₄ was used: Neutralize carefully with Na₂CO₃ to pH 5–6 (not basic!).[1] Filter salts.[1]

  • Isolate as a salt or use immediately.[1]

Module 2: Troubleshooting & FAQs

Q1: My product purity is good by NMR in the pot, but after distillation, it’s 90% starting material (Lactam). What happened?

Diagnosis: Thermal Cyclization. Explanation: The free base of M6MH is thermodynamically unstable.[1] Upon heating (distillation), the amine attacks the ester (intramolecular aminolysis), releasing methanol and reforming N-methylcaprolactam. Solution:

  • Never distill the free base.

  • Purify via recrystallization of the Hydrochloride salt .[1]

  • If you must distill, use high vacuum (<0.1 mmHg) to keep pot temp <50°C, but yield will still suffer.

Q2: I see a "double-weight" impurity in Mass Spec (M+ = ~286).

Diagnosis: Intermolecular Dimerization. Explanation: One molecule's amine attacked another molecule's ester, forming a linear dimer amide.[1] Solution:

  • Dilution: Run the reaction at lower concentration (0.1 M or less).

  • Temperature: Keep reaction temperature low.

Q3: In Route A, I am getting the tertiary amine (dimethylamino derivative).

Diagnosis: Over-methylation. Explanation: The product (secondary amine) is more nucleophilic than the starting methylamine. Solution:

  • Increase Methylamine Ratio: Move from 5 equiv to 20 equiv.

  • Reverse Addition: Ensure the bromide is added to the amine, not vice-versa.

Module 3: Visualizing the Stability Trap

The following diagram illustrates the kinetic vs. thermodynamic pathways. You must stay in the "Kinetic Trap" (Salt form) to isolate the product.

ReactionPathways Lactam N-Methylcaprolactam (Thermodynamic Sink) OpenChain Methyl 6-(methylamino)hexanoate (Free Base) Lactam->OpenChain MeOH / H+ / Reflux (Equilibrium) OpenChain->Lactam Heat / Basic pH (Cyclization) Salt Product HCl Salt (Stable Solid) OpenChain->Salt HCl / Dioxane (Trapping) Polymer Oligomers/Polymers OpenChain->Polymer High Conc. / Heat (Intermolecular)

Caption: The "Stability Trap": The free base spontaneously reverts to lactam or polymerizes. Acid trapping is the only stable exit.

Module 4: Workup Decision Tree

Follow this logic flow to ensure successful isolation.

WorkupLogic Start Reaction Complete CheckpH Check pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Yes Basic Basic (pH > 8) CheckpH->Basic Yes ActionAcid Evaporate Solvent (Keep T < 40°C) Acidic->ActionAcid ActionBasic DANGER: Cyclization Risk Basic->ActionBasic Isolate Isolate as HCl Salt ActionAcid->Isolate Neutralize Cool to 0°C Acidify immediately with HCl ActionBasic->Neutralize Neutralize->ActionAcid

Caption: Workup logic flow emphasizing immediate acidification to prevent cyclization.

References

  • Preparation of Methyl 6-bromohexanoate

    • Source: PrepChem.[1] "Synthesis of methyl 6-bromo-hexanoate."

    • URL:[Link]

  • Lactam Ring Opening & Equilibrium

    • Source: MDPI.[1] "Recycling and Degradation of Polyamides." (Discusses N-methylcaprolactam methanolysis equilibrium).

    • URL:[Link][3][4]

  • Selective N-Methylation Strategies

    • Source: RSC Advances.[1] "Selective monomethylation of primary amines."

    • URL:[Link]

  • Stability of 6-aminohexanoate esters

    • Source: NIH / PubMed.[1] "Esters of 6-aminohexanoic acid as skin permeation enhancers."[1] (Discusses cyclization/stability).

    • URL:[Link]

Sources

"side reactions in the synthesis of Methyl 6-(methylamino)hexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #8842-HEX Subject: Troubleshooting Yield Loss & Purity Issues in Methyl 6-(methylamino)hexanoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Ghost" in Your Flask

If you are observing a "disappearing product" or obtaining a stable oil that does not match your NMR expectations for the linear ester, you are likely encountering intramolecular cyclization .

Methyl 6-(methylamino)hexanoate is deceptively simple. While it appears to be a standard amino ester, it is thermodynamically predisposed to revert to its lactam form,


-methylcaprolactam . This guide addresses the kinetic competition between the desired linear ester, the thermodynamic cyclic lactam, and the intermolecular polymer (Nylon-like oligomers).

Part 1: The Core Problem (Mechanistic Insight)

The synthesis of


-amino esters is a battle against entropy and enthalpy. Unlike 

-amino acids (which form stable diketopiperazines only under specific conditions), 6-aminohexanoic acid derivatives possess the perfect chain length (7-membered ring transition) to cyclize.
The -Methyl Factor

You are likely familiar with Nylon-6 synthesis from caprolactam. In your case, the presence of the


-methyl group  exacerbates the cyclization risk.
  • Nucleophilicity: The secondary amine (

    
    ) is more nucleophilic than the primary amine of the standard 6-aminohexanoate.
    
  • Conformation: The methyl group reduces the energy barrier for the amine to attack the ester carbonyl, favoring the cis-amide conformation required for ring closure.

The Trap: Users often synthesize the ester successfully as the hydrochloride salt . However, during the "work-up" (neutralization with


 or 

to extract the free base), the amine is deprotonated. Once free, it immediately attacks the terminal ester, ejecting methanol and reforming

-methylcaprolactam.

Part 2: Reaction Pathways & Logic Visualization

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways Lactam N-Methylcaprolactam (Starting Material / Side Product) OpenAcid 6-(Methylamino)hexanoic Acid Lactam->OpenAcid Hydrolysis (Aq. Acid) EsterSalt Target: Methyl Ester HCl Salt (STABLE) Lactam->EsterSalt MeOH / SOCl2 (Ring Opening) OpenAcid->Lactam Heat/-H2O FreeBase Free Amine Ester (UNSTABLE INTERMEDIATE) EsterSalt->FreeBase Neutralization (NaOH/NaHCO3) FreeBase->Lactam Intramolecular Cyclization (Fast at Low Conc.) FreeBase->EsterSalt HCl gas/Ether Polymer N-Methyl Nylon Oligomers (Polymerization) FreeBase->Polymer Intermolecular Reaction (Favored at High Conc.)

Caption: Kinetic competition between the stable HCl salt, the unstable free base, and the thermodynamic lactam trap.

Part 3: Troubleshooting Guide

Common Inquiry 1: "My product turned into an oil that isn't the ester."

Diagnosis: You likely isolated the free base. The Fix: Do not isolate the free base.

  • Explanation: The free base of Methyl 6-(methylamino)hexanoate has a half-life measured in minutes to hours at room temperature depending on concentration.

  • Protocol Adjustment: Keep the product as the hydrochloride salt. If you must use the free base for a subsequent reaction (e.g., coupling), generate it in situ at low temperature (

    
    ) and immediately add the electrophile.
    
Common Inquiry 2: "I see polymerization (gummy solid)."

Diagnosis: Concentration was too high during neutralization. The Fix: Control the concentration.

  • Explanation:

    • High Concentration (>0.5 M): Intermolecular reaction dominates

      
       Polymerization.
      
    • Low Concentration (<0.05 M): Intramolecular reaction dominates

      
       Cyclization (Lactam).
      
    • The "Goldilocks" Zone: There is no stable zone for the free base. You must maintain the protonated state (Salt).

Common Inquiry 3: "Low yield using /MeOH."

Diagnosis: Water byproduct inhibition. The Fix: Use Thionyl Chloride (


).
  • Explanation: Fisher esterification is an equilibrium.

    
     reacts with methanol to form anhydrous 
    
    
    
    and consumes water (forming
    
    
    ), driving the reaction to completion.

Part 4: Recommended Protocol (Self-Validating)

Objective: Synthesis of Methyl 6-(methylamino)hexanoate Hydrochloride. Starting Material:


-methylcaprolactam (most readily available) or 6-(methylamino)hexanoic acid.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Solvent Prep (Exothermic):

    • Charge 50 mL of anhydrous Methanol (MeOH) into the RBF.

    • Cool to

      
       in an ice bath.
      
    • Slowly add 1.5 equivalents of Thionyl Chloride (

      
      ) dropwise. (Caution: Evolution of 
      
      
      
      and
      
      
      gas).
    • Validation: Ensure the solution is clear and colorless.

  • Addition:

    • Add 1.0 equivalent of

      
      -methylcaprolactam (or the amino acid) to the cold solution.
      
  • Reaction:

    • Allow to warm to room temperature.[1]

    • Heat to reflux (

      
      ) for 12–16 hours.
      
    • Why Reflux? Ring opening of the lactam is kinetically slow compared to standard esterification.

  • Work-up (Critical Step):

    • Cool the mixture to room temperature.

    • Concentrate in vacuo (Rotavap) to remove MeOH and excess

      
      .
      
    • Do NOT add water or base.

    • You will obtain a viscous oil or semi-solid.

  • Crystallization/Washing:

    • Triturate the residue with cold Diethyl Ether (

      
      ) or Acetone. The ester hydrochloride is typically insoluble in ether, while impurities (unreacted lactam) may be soluble.
      
    • Filter the solid (hygroscopic) under nitrogen.

  • Storage: Store as the HCl salt in a desiccator at

    
    .
    

Data Validation Table:

ParameterExpected Value (HCl Salt)Warning Sign (Free Base/Lactam)
Physical State White/Off-white Hygroscopic SolidColorless Oil (Lactam) or Gum (Polymer)
Solubility Soluble in Water, MeOH, DMSOSoluble in

, Ether (Lactam)
1H NMR (

)

3.67 (s, 3H,

),

2.7 (s, 3H,

)
Loss of

peak (Cyclization)
IR Spectrum ~1735

(Ester C=O)
~1640

(Amide C=O of Lactam)

References

  • Preparation of Amino Acid Esters (General Protocol)

    • Anand, R., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Organic Preparations and Procedures International.

    • Source:

  • Lactam-Amino Acid Equilibrium

    • NIST Chemistry WebBook. Caprolactam Thermochemistry.
    • Source:

  • Stability of Amino Ester Free Bases

    • Hay, R. W., & Banerjee, P. K. (1981).[2] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes. Journal of Inorganic Biochemistry.

    • Source:

  • N-Methylcaprolactam Properties

    • PubChem Database.[3] N-Methylcaprolactam (CID 17369).

    • Source:

Sources

Technical Support Center: Stability & Handling of Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(methylamino)hexanoate is a bifunctional building block containing a secondary amine and a methyl ester. Its stability is governed by a critical balance between pH and water content .

  • In Anhydrous Acid (Storage State): The compound is stable . The amine is protonated (

    
    ), preventing intramolecular cyclization.
    
  • In Aqueous Acid (Hydrolysis Risk): The compound is unstable . The ester moiety undergoes acid-catalyzed hydrolysis to the carboxylic acid (6-(methylamino)hexanoic acid).

  • In Neutral/Basic Conditions (Cyclization Risk): The compound is highly unstable . Upon deprotonation, the free amine rapidly attacks the ester carbonyl to form

    
    -methylcaprolactam , an irreversible impurity.
    

Critical Takeaway: "Acidic conditions" stabilize the amine against cyclization but sensitize the ester to hydrolysis. You must exclude water to maintain integrity.

Mechanistic Degradation Pathways

To troubleshoot effectively, one must understand the molecular behaviors driving degradation.

Pathway A: Acid-Catalyzed Hydrolysis (The "Wet Acid" Problem)

In the presence of water and acid (e.g., dilute HCl), the methyl ester hydrolyzes.

  • Mechanism: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

  • Result: Loss of the methyl group and formation of the free acid.

  • Mass Shift:

    
     Da (Loss of 
    
    
    
    [15] + Gain of
    
    
    [1]).
Pathway B: Intramolecular Cyclization (The "Workup" Trap)

This is the most common failure mode during extraction or neutralization.

  • Mechanism: As pH rises (> 7), the ammonium salt (

    
    ) deprotonates to the free amine (
    
    
    
    ). This amine wraps around and attacks the ester carbonyl (intramolecular nucleophilic acyl substitution).
  • Result: Formation of the 7-membered lactam ring (

    
    -methylcaprolactam) and release of methanol.
    
  • Mass Shift:

    
     Da (Loss of Methanol [
    
    
    
    ]).
Pathway C: Oligomerization (The "Concentration" Problem)

At high concentrations, the amine of one molecule attacks the ester of another molecule.

  • Result: Formation of Nylon-like oligomers (dimers, trimers).

  • Observation: Broad peaks in LC-MS, precipitation of insoluble solids.

Visualization of Pathways[1]

DegradationPathways Start Methyl 6-(methylamino)hexanoate (Protonated Salt) Hydrolysis Pathway A: Hydrolysis (Acid + Water) Start->Hydrolysis H2O / H+ Neutralization Neutralization / Workup (pH > 8) Start->Neutralization Base AcidProduct 6-(methylamino)hexanoic acid (Free Acid) Hydrolysis->AcidProduct FreeBase Free Amine Intermediate (Transient) Neutralization->FreeBase Cyclization Pathway B: Cyclization (Intramolecular) FreeBase->Cyclization Dilute Conc. Oligomer Pathway C: Oligomerization (Intermolecular / High Conc.) FreeBase->Oligomer High Conc. Lactam N-methylcaprolactam (Stable Impurity) Cyclization->Lactam Polymers Nylon-type Oligomers Oligomer->Polymers

Figure 1: Mechanistic fate of Methyl 6-(methylamino)hexanoate under varying environmental conditions.

Troubleshooting Guide & FAQs

Symptom: LC-MS shows a major peak with Mass [M-32]

Diagnosis: You have formed


-methylcaprolactam.
Cause:  The pH of your solution likely drifted above 7.0 during workup, or the sample was stored in a non-acidified solvent (like pure methanol) for too long.
Solution: 
  • This reaction is generally irreversible. You cannot easily ring-open the lactam back to the ester without hydrolyzing to the acid.

  • Prevention: Keep the compound as a hydrochloride salt. If free-basing is required for a reaction, generate the free base in situ at low temperature (

    
    C) and react immediately with the electrophile.
    
Symptom: LC-MS shows a peak with Mass [M-14]

Diagnosis: Hydrolysis to the carboxylic acid. Cause: Presence of water in your acidic storage solvent. Solution:

  • Re-esterification is possible using Methanol/HCl or Thionyl Chloride/Methanol.

  • Prevention: Store as a solid salt in a desiccator. If solution storage is necessary, use anhydrous methanol with a defined concentration of HCl (e.g., 1.25 M HCl in MeOH).

Symptom: "I stored the sample in 0.1% TFA/Water and it degraded."

Analysis: While TFA (Trifluoroacetic acid) maintains low pH preventing cyclization, the "Water" component drives hydrolysis. Corrective Action: Avoid aqueous acidic buffers for long-term storage. Use non-aqueous acidic modifiers (e.g., Formic acid in Acetonitrile) or store as a lyophilized powder.

Data Summary Table: Mass Shift Diagnostics
Observed Mass ShiftProposed StructureMechanismTrigger Condition
No Change Methyl 6-(methylamino)hexanoateN/ADry, Acidic (pH < 3)
-14 Da 6-(methylamino)hexanoic acidHydrolysisAqueous Acid, Time
-32 Da

-methylcaprolactam
CyclizationNeutral/Basic pH, Heat
+143 Da (approx) DimerOligomerizationHigh Conc., Neutral pH

Standard Operating Procedures (SOPs)

SOP-01: Safe Storage
  • Form: Isolate the compound as the Hydrochloride (HCl) salt .

  • Environment: Store at

    
    C under Argon or Nitrogen.
    
  • Desiccation: Use a sealed container with desiccant packs. The salt is hygroscopic; absorbed water will lead to slow hydrolysis even in the solid state.

SOP-02: Neutralization (The "Cold-Crash" Protocol)

Use this protocol if you must liberate the free amine for a subsequent reaction.

Reagents:

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the HCl salt in anhydrous DCM. Suspension is acceptable.

  • Cool the mixture to

    
    C to 
    
    
    
    C
    using an ice/salt bath. Low temperature kinetically inhibits cyclization.
  • Add the base (TEA/DIPEA) dropwise.

  • IMMEDIATELY add the electrophile (e.g., acid chloride, isocyanate) for the next step.

    • Warning: Do not stir the free base for >15 minutes without the electrophile present.

  • If an aqueous wash is required, use cold saturated

    
     and separate phases rapidly.
    
SOP-03: Analytical Monitoring (HPLC)
  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral phosphate buffers).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Keep the run time short to minimize on-column hydrolysis.

  • Diluent: Dissolve samples in Acetonitrile/Water (90:10) + 0.1% Formic Acid . Avoid pure water.

References

  • Hydrolysis Kinetics: Hay, R. W., et al. "Base hydrolysis of amino-acid esters and amides." Journal of the Chemical Society, Dalton Transactions, 1972.[1]

    • Relevance: Establishes the baseline kinetics for amino-ester hydrolysis, confirming the susceptibility of the ester group in aqueous media.
  • Cyclization Mechanism: Cohen, S. G., & Khedouri, E.
  • Caprolactam Synthesis: "Process for the preparation of epsilon-caprolactam."[2][3][4][5] Google Patents, US Patent 5374765. Link

    • Relevance: Details the industrial conditions (heat/catalysis)
  • General Stability: "Stability of amino acid esters in aqueous solution." ResearchGate Q&A / Quora Archives. Link

    • Relevance: Practical confirmation that amino acid esters are supplied as HCl salts to prevent auto-degrad

Sources

Technical Support Center: Synthesis of Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-(methylamino)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your yield and purity.

I. Strategic Synthesis Planning: Choosing Your Route

The synthesis of Methyl 6-(methylamino)hexanoate, a secondary amine, can be approached through several synthetic routes. The optimal choice depends on the available starting materials, scale, and desired purity. Here, we discuss the two most common strategies starting from Methyl 6-aminohexanoate.

FAQ: What are the primary synthetic routes to Methyl 6-(methylamino)hexanoate?

The two most prevalent and effective methods for synthesizing Methyl 6-(methylamino)hexanoate are:

  • Reductive Amination: This is a versatile and widely used method for forming amines.[1][2][3] Specifically, the Eschweiler-Clarke reaction is a classic and efficient choice for the N-methylation of primary amines.[4][5][6][7][8] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[4][5][6]

  • Amide Formation followed by Reduction: This two-step approach involves first forming the N-formyl or N-acetyl derivative of Methyl 6-aminohexanoate, followed by reduction of the amide to the corresponding secondary amine. This route offers good control but involves an additional synthetic step. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for the amide reduction.[9][10][11]

The following diagram illustrates the primary synthetic pathways:

synthesis_routes cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Product Methyl 6-aminohexanoate Methyl 6-aminohexanoate Reductive Amination Reductive Amination Methyl 6-aminohexanoate->Reductive Amination Formaldehyde, Formic Acid (Eschweiler-Clarke) Amide Formation & Reduction Amide Formation & Reduction Methyl 6-aminohexanoate->Amide Formation & Reduction 1. Acyl/Formyl Chloride 2. LiAlH4 Methyl 6-(methylamino)hexanoate Methyl 6-(methylamino)hexanoate Reductive Amination->Methyl 6-(methylamino)hexanoate Amide Formation & Reduction->Methyl 6-(methylamino)hexanoate

Caption: Primary synthetic routes to Methyl 6-(methylamino)hexanoate.

II. Troubleshooting the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust method for methylating primary amines, but several factors can influence its success.[4][6]

FAQ: My Eschweiler-Clarke reaction is giving a low yield. What are the common causes?

Several factors can contribute to a low yield in the Eschweiler-Clarke reaction. Let's break down the most common culprits and their solutions.

1. Suboptimal Reagent Stoichiometry:

  • Issue: Incorrect ratios of formaldehyde and formic acid to the starting amine can lead to incomplete reaction or the formation of side products.

  • Causality: Formaldehyde acts as the carbon source for the methyl group, while formic acid serves as the hydride donor for the reduction of the intermediate imine.[5][6] An excess of both is typically required to drive the reaction to completion.

  • Troubleshooting Protocol:

    • Ensure a molar excess of both formaldehyde and formic acid. A common starting point is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid relative to the primary amine.

    • For primary amines, using less than two equivalents of formaldehyde can result in a mixture of the secondary amine, unreacted starting material, and the tertiary amine.[6]

    • The reaction is irreversible due to the formation of carbon dioxide gas.[6]

ReagentRecommended Stoichiometry (relative to amine)Purpose
Formaldehyde2.0 - 3.0 eq.Methyl group source
Formic Acid2.0 - 3.0 eq.Hydride source (reductant)

2. Inadequate Reaction Temperature and Time:

  • Issue: The reaction may not proceed to completion if the temperature is too low or the reaction time is too short.

  • Causality: The Eschweiler-Clarke reaction typically requires heating to facilitate the formation of the iminium ion intermediate and its subsequent reduction.[6][7]

  • Troubleshooting Protocol:

    • Heat the reaction mixture to 80-100 °C.[7] The reaction is often run at or near the boiling point of the aqueous solution.[6]

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

    • Typical reaction times can range from a few hours to overnight.[7]

3. Inefficient Work-up and Product Isolation:

  • Issue: The desired product may be lost during the extraction and purification steps.

  • Causality: Methyl 6-(methylamino)hexanoate is a basic compound and will exist as a salt in acidic conditions. Proper pH adjustment is crucial for efficient extraction.

  • Troubleshooting Protocol:

    • After the reaction is complete, cool the mixture and carefully basify it with a strong base (e.g., NaOH or KOH) to a pH greater than 10.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).

    • Perform multiple extractions to ensure complete recovery of the product.

    • Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

FAQ: I am observing significant side product formation. How can I minimize this?

The most common side product in this reaction is the tertiary amine, resulting from over-methylation.

  • Issue: The primary amine is converted to the tertiary amine, N,N-dimethyl-6-aminohexanoate.

  • Causality: While the Eschweiler-Clarke reaction is known to selectively produce tertiary amines from primary amines, careful control of stoichiometry can favor the formation of the secondary amine.[6] The formation of the tertiary amine is often more favorable as the intermediate iminium ion is formed without needing protonation.[6]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Carefully control the amount of formaldehyde used. While an excess is needed, a large excess can promote the formation of the tertiary amine. Start with closer to 2 equivalents of formaldehyde.

    • Monitor Reaction Progress: Closely monitor the reaction and stop it once the starting material is consumed and before significant amounts of the tertiary amine are formed.

The following diagram outlines the decision-making process for troubleshooting the Eschweiler-Clarke reaction:

eschweiler_clarke_troubleshooting Low Yield Low Yield Check Stoichiometry Check Stoichiometry Low Yield->Check Stoichiometry Check Temperature Check Temperature Check Stoichiometry->Check Temperature Correct Adjust Reagents Adjust Reagents Check Stoichiometry->Adjust Reagents Incorrect Optimize Work-up Optimize Work-up Check Temperature->Optimize Work-up Correct Increase Temperature/Time Increase Temperature/Time Check Temperature->Increase Temperature/Time Too Low Basify and Extract Basify and Extract Optimize Work-up->Basify and Extract Inefficient Side Product Formation Side Product Formation Control Formaldehyde Control Formaldehyde Side Product Formation->Control Formaldehyde Monitor Reaction Monitor Reaction Control Formaldehyde->Monitor Reaction Optimal Use ~2 eq. HCHO Use ~2 eq. HCHO Control Formaldehyde->Use ~2 eq. HCHO Excessive Stop at Optimal Time Stop at Optimal Time Monitor Reaction->Stop at Optimal Time Over-reaction

Caption: Troubleshooting guide for the Eschweiler-Clarke reaction.

III. Purification Strategies

Purifying secondary amines can be challenging due to their basicity and potential for co-elution with starting materials or byproducts.

FAQ: What is the best way to purify Methyl 6-(methylamino)hexanoate?

The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

1. Distillation:

  • Applicability: Best for large-scale purifications where the product is thermally stable.

  • Protocol:

    • Perform a fractional distillation under reduced pressure to separate the product from less volatile impurities.

    • The boiling point of Methyl 6-(methylamino)hexanoate will be lower than that of the starting material, Methyl 6-aminohexanoate, due to the absence of intermolecular hydrogen bonding from the primary amine.

2. Column Chromatography:

  • Applicability: Ideal for small to medium-scale purifications and for separating compounds with similar boiling points.

  • Protocol:

    • Stationary Phase: Use silica gel.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.

    • Tailing Reduction: Amines are notorious for tailing on silica gel columns. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase.

3. Acid-Base Extraction:

  • Applicability: Useful for removing non-basic impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer and extract the purified amine back into an organic solvent.

IV. Alternative Synthetic Route: Amide Reduction

FAQ: When should I consider the amide reduction route?

The amide reduction pathway is a good alternative when:

  • You have difficulty controlling the selectivity of the Eschweiler-Clarke reaction.

  • You are working on a small scale where an extra step is manageable.

  • You need to introduce a different alkyl group other than methyl.

FAQ: What are the key considerations for the amide reduction route?
  • Amide Formation: The initial step involves the formation of an amide from Methyl 6-aminohexanoate. This can be achieved by reacting the amine with an acyl chloride or an anhydride.

  • Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to amines.[9][10][11] However, it is highly reactive and requires anhydrous conditions.

  • Work-up: The work-up for a LiAlH4 reaction must be done carefully by quenching the excess reagent with a stepwise addition of water and a base.

The following workflow outlines the amide reduction process:

amide_reduction_workflow Start Start Amide Formation Amide Formation Start->Amide Formation Reaction with Acyl/Formyl Source Reaction with Acyl/Formyl Source Amide Formation->Reaction with Acyl/Formyl Source Isolate Amide Isolate Amide Reaction with Acyl/Formyl Source->Isolate Amide Amide Reduction Amide Reduction Isolate Amide->Amide Reduction Reaction with LiAlH4 Reaction with LiAlH4 Amide Reduction->Reaction with LiAlH4 Careful Quench Careful Quench Reaction with LiAlH4->Careful Quench Purification Purification Careful Quench->Purification End End Purification->End

Caption: Workflow for the amide reduction synthesis route.

V. References

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Li, H., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 8(50), 28495-28499.

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. Journal of the American Chemical Society, 134(27), 11304–11307.

  • Amine synthesis by amide reduction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(25), 9078–9084.

  • Reduction of Amides to Amines - Master Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Fujita, K., et al. (2011). Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. Synlett, 2011(11), 1573-1576.

  • Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • amide reduction & amine synthesis - YouTube. (2020, March 21). Retrieved February 15, 2026, from [Link]

  • Method for the reductive methylation of primary amines. (1992). Google Patents. Retrieved February 15, 2026, from

  • Preparation of Amines: Reduction of Amides and Nitriles - JoVE. (2023, April 30). Retrieved February 15, 2026, from [Link]

  • Monomethylation of primary amines: N-methyl-2-phenethylamine. (2009, July 19). The Vespiary. Retrieved February 15, 2026, from [Link]

  • Methyl 6-amino-6-oxohexanoate - PMC - NIH. (2012, April 21). Retrieved February 15, 2026, from [Link]

  • Improved process for the preparation of 6-aminohexanoic acid. (2020). Google Patents. Retrieved February 15, 2026, from

  • 6-aminocapronitrile as an alternative monomer for the nylon 6 synthesis - Pure. (2006, January 1). Retrieved February 15, 2026, from [Link]

  • Synthesis, self-assembly and Biolabeling of Perylene diimide-Tyrosine Alkyl Amide based Amphiphiles: Nanomolar detection of AOT - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 15, 2026, from [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of methyl 6-bromohexanoate - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). Retrieved February 15, 2026, from [Link]

  • Isolation and purification of 6-aminocaproic acid. (2017). Google Patents. Retrieved February 15, 2026, from

  • Process for separation and purification of methyl amines. (1937). Google Patents. Retrieved February 15, 2026, from

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[4][6]benzoxazine and Evaluation of Their Antiviral Activity - MDPI. (2022, June 30). Retrieved February 15, 2026, from [Link]

  • Partial purification of a 6-methyladenine mRNA methyltransferase which modifies internal adenine residues - PubMed. (1992, November 15). Retrieved February 15, 2026, from [Link]

  • Synthesis of methyl 6-bromo-hexanoate - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Challenges to mapping and defining m6A function in viral RNA - PMC. (2024, May 1). Retrieved February 15, 2026, from [Link]

  • Strategies for RNA m6A modification application in crop improvement - Frontiers. (2024, October 15). Retrieved February 15, 2026, from [Link]

  • Methyl hexanoate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Current progress in strategies to profile transcriptomic m6A modifications - PMC - NIH. (2024, July 11). Retrieved February 15, 2026, from [Link]

  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - MDPI. (2021, August 2). Retrieved February 15, 2026, from [Link]

  • Challenges and Opportunities in the Bottom-up Mechanochemical Synthesis of Noble Metal Nanoparticles - ResearchGate. (2020, July 28). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-(methylamino)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity-related issues encountered during the synthesis and purification of this compound. As a versatile intermediate, its purity is paramount for the success of subsequent research and development stages. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common inquiries to detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: After my initial workup, the purity of my Methyl 6-(methylamino)hexanoate is below 95%. What are the most common culprits?

Low purity after the initial workup typically points to two main areas: incomplete reaction or the formation of side-products. The most common impurities are unreacted starting materials (e.g., methyl 6-bromohexanoate or methyl 6-aminohexanoate), over-alkylated byproducts (methyl 6-(dimethylamino)hexanoate), or a hydrolyzed ester (6-(methylamino)hexanoic acid). Each of these will have distinct properties that can be used for identification and removal.

Q2: I'm monitoring my reaction with Thin-Layer Chromatography (TLC), and I see an unexpected spot. What is the likely identity of this new spot?

The identity of a new spot on a TLC plate depends on its retention factor (Rf) relative to your starting material and product.

  • A less polar spot (higher Rf) than your product could be an over-alkylated byproduct, such as methyl 6-(dimethylamino)hexanoate, as tertiary amines are often less polar than secondary amines.

  • A more polar spot (lower Rf) is often indicative of the hydrolyzed carboxylic acid, which strongly interacts with silica gel. If you are performing an N-methylation of methyl 6-aminohexanoate, a spot with intermediate polarity between the starting material and the product could be your desired compound.

Q3: How can I efficiently remove unreacted starting materials like methyl 6-bromohexanoate or excess methylamine?

Excess methylamine, being highly volatile, can typically be removed by evaporation under reduced pressure, often during the solvent removal step. Unreacted methyl 6-bromohexanoate can be removed through purification techniques like flash column chromatography or vacuum distillation[1]. An acid-base extraction can also be effective; by washing the organic layer with a dilute acid, the basic product will move to the aqueous phase, leaving the neutral bromo-ester behind.

Q4: My ¹H NMR spectrum looks complex, with more peaks than expected for the pure product. How do I begin to interpret this?

First, identify the characteristic peaks for your target compound: a singlet for the ester methyl group (-OCH₃) around 3.6 ppm, a singlet for the N-methyl group (-NHCH₃) around 2.4 ppm, and multiplets for the aliphatic chain protons. Then, look for signals corresponding to common impurities:

  • Over-alkylation: A sharp singlet around 2.2-2.3 ppm integrating to 6 protons would indicate the N(CH₃)₂ group of the dimethylated byproduct.

  • Ester Hydrolysis: The disappearance of the -OCH₃ singlet and the appearance of a broad singlet far downfield (>10 ppm) suggests the presence of the carboxylic acid.

  • Starting Material: Look for the characteristic peaks of your specific starting materials. For instance, if using methyl 6-bromohexanoate, a triplet around 3.4 ppm corresponding to the -CH₂Br protons might be visible.

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific purity challenges, explaining the underlying chemistry and offering robust solutions.

Problem 1: Presence of Over-Alkylated Impurity (Methyl 6-(dimethylamino)hexanoate)

Causality: The target compound, a secondary amine, is itself a nucleophile. It can compete with the primary amine starting material (or methylamine) for the alkylating agent (e.g., methyl iodide, dimethyl sulfate, or the bromo-ester precursor), leading to the formation of a tertiary amine. This is a classic problem in N-alkylation reactions.

Diagnosis:

  • GC-MS: The dimethylated impurity will have a molecular ion peak that is 14 mass units higher than the desired product (due to the addition of a CH₂ group).

  • ¹H NMR Spectroscopy: The most telling sign is a singlet in the 2.2-2.3 ppm range that integrates to 6 protons, representing the two equivalent methyl groups on the nitrogen. This replaces the N-H proton and the 3-proton N-CH₃ singlet of the desired product.

  • HPLC: The tertiary amine is typically less polar and will have a shorter retention time on a reversed-phase column compared to the secondary amine product.

Solutions:

  • Reaction Stoichiometry: Use a significant excess of the amine nucleophile (e.g., methylamine) relative to the electrophile. This increases the probability of the electrophile reacting with the intended amine rather than the product.

  • Controlled Addition: Add the electrophile (e.g., methyl 6-bromohexanoate) slowly and at a low temperature to a solution of the amine. This keeps the concentration of the electrophile low, minimizing the chance of a second alkylation event.

  • Purification:

    • Flash Column Chromatography: The difference in polarity between the secondary and tertiary amine is usually sufficient for separation on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective.

    • Acid-Base Extraction: While both the secondary and tertiary amines are basic, there can be a slight difference in their pKa values, which can sometimes be exploited with careful pH control during extraction, though this is often challenging.

Problem 2: Contamination with Hydrolyzed Product (6-(Methylamino)hexanoic acid)

Causality: The methyl ester functional group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures during workup or purification.

Diagnosis:

  • Solubility: The carboxylic acid is significantly more polar and may be insoluble in non-polar organic solvents but soluble in aqueous base.

  • ¹H NMR Spectroscopy: The sharp singlet for the ester methyl group (-OCH₃) at ~3.6 ppm will be diminished or absent, and a new, broad singlet corresponding to the carboxylic acid proton (-COOH) will appear downfield (typically >10 ppm).

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ overlapping with the C-H stretches, which is characteristic of a carboxylic acid.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Careful Workup: When performing aqueous workups, use cooled solutions and minimize the contact time, especially if the conditions are strongly acidic or basic. Neutralize the reaction mixture carefully.

  • Purification via Extraction: This impurity is easily removed.

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

    • The acidic impurity will be deprotonated and extracted into the aqueous layer as its sodium salt, while the desired ester remains in the organic phase.

Data Summary: Common Impurities and Analytical Signatures
ImpurityStructureProbable CauseKey ¹H NMR Signal (δ, ppm)GC-MS (m/z) of ProductGC-MS (m/z) of Impurity
Desired Product CH₃NH(CH₂)₅COOCH₃-~2.4 (s, 3H, N-CH₃), ~3.6 (s, 3H, O-CH₃)159-
Over-alkylation (CH₃)₂N(CH₂)₅COOCH₃Excess electrophile~2.25 (s, 6H, N(CH₃)₂)159173
Hydrolysis CH₃NH(CH₂)₅COOHWater present in workup>10 (br s, 1H, COOH), No ~3.6 signal159145
Unreacted Bromo-ester Br(CH₂)₅COOCH₃Incomplete reaction~3.4 (t, 2H, CH₂-Br)159209/211

Section 3: Visual Guides & Workflows

General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving purity issues with your product.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis & Solution cluster_2 Phase 3: Action start Low Purity Product analyze Analyze Crude Material (TLC, NMR, GC-MS) start->analyze identify Identify Impurity Type(s) analyze->identify unreacted Unreacted Starting Material? identify->unreacted Yes side_product Side Product (e.g., Over-alkylation)? identify->side_product No optimize_rxn Optimize Reaction: - Increase time/temp - Check reagent purity unreacted->optimize_rxn hydrolysis Hydrolysis Product? side_product->hydrolysis No modify_rxn Modify Stoichiometry: - Increase amine excess - Slow addition of electrophile side_product->modify_rxn Yes dry_workup Refine Workup: - Use anhydrous solvents - Avoid strong acid/base hydrolysis->dry_workup Yes purify Select Purification: - Chromatography - Extraction - Distillation optimize_rxn->purify modify_rxn->purify dry_workup->purify

Caption: A logical workflow for troubleshooting low product purity.

Key Reaction & Side-Reaction Pathways

This diagram illustrates a common synthesis route (N-alkylation of methyl 6-aminohexanoate) and the major competing side reactions.

reaction_pathway MA Methyl 6-aminohexanoate (H₂N(CH₂)₅CO₂Me) Product Desired Product Methyl 6-(methylamino)hexanoate MA->Product Desired Reaction RX Methylating Agent (e.g., CH₃I) RX->Product SideProduct1 Side Product 1 Over-alkylation ((CH₃)₂N(CH₂)₅CO₂Me) RX->SideProduct1 Product->SideProduct1 Competes with Starting Material SideProduct2 Side Product 2 Ester Hydrolysis (CH₃NH(CH₂)₅COOH) Product->SideProduct2 During Workup H2O H₂O (Acid or Base) H2O->SideProduct2

Caption: Synthesis pathway and common side-reactions.

Section 4: Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of your product and detecting impurities.[2] Given the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is preferred over a UV detector for accurate quantification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: ELSD, CAD, or MS.

  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of the mobile phase (pre-mixed at 50:50 A:B).

  • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for separating the basic amine product from neutral organic impurities (like unreacted bromo-esters) and acidic impurities (like the hydrolyzed product).

  • Dissolution: Dissolve the crude oil or solid in a suitable organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate).

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Collect and discard the aqueous layers.

  • Extract Basic Product: Add 1 M hydrochloric acid (HCl) (2 x 50 mL) to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated amine product will move into the aqueous layer. Combine the aqueous layers. The neutral impurities remain in the organic layer, which can be discarded.

  • Liberate the Amine: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 3 M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10, check with pH paper).

  • Re-extract Product: Extract the liberated amine back into an organic solvent (e.g., 3 x 75 mL of diethyl ether).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • ResearchGate. (n.d.). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... Retrieved from [Link]

  • Lieb, M., et al. (2013). Methyl 6-amino-6-oxohexanoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678. Published by the National Institutes of Health. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-bromo-hexanoate. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Methylamino)hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Isolation and purification of 6-aminocaproic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). OSHA Method 40: Methylamine. Retrieved from [Link]

Sources

"storage and handling recommendations for Methyl 6-(methylamino)hexanoate"

[1]

Welcome to the Technical Support Hub. Subject: Methyl 6-(methylamino)hexanoate (N-Methyl-6-aminohexanoate methyl ester) Classification: Secondary Amino-Ester Intermediate Support Level: Tier 3 (Senior Application Scientist)[1]

Core Technical Analysis: The Stability Triad

To handle Methyl 6-(methylamino)hexanoate effectively, you must understand the three chemical forces constantly working to degrade it. Unlike simple esters, this molecule contains a nucleophilic secondary amine and an electrophilic ester on the same flexible alkyl chain.

The "Triangle of Degradation"
  • Intramolecular Cyclization (Lactamization):

    • Mechanism: The secondary amine nitrogen attacks the ester carbonyl carbon.

    • Result: Formation of N-Methylcaprolactam (a 7-membered ring) and methanol.[1]

    • Risk Factor: High.[1] While 7-membered rings form slower than 5- or 6-membered rings, the reaction is thermodynamically driven, especially in the free base form at room temperature [1].

  • Hydrolysis:

    • Mechanism: Water attacks the ester linkage.

    • Result: Formation of 6-(methylamino)hexanoic acid .[1]

    • Risk Factor: Moderate.[1] Accelerated by acidic or basic conditions and ambient moisture [2].

  • Oxidation:

    • Mechanism: Radical attack on the secondary amine.

    • Result: N-oxides and colored impurities (yellowing/browning).[1]

    • Risk Factor: Moderate-High.[1] Secondary amines are sensitive to atmospheric oxygen over time [3].

Storage & Handling Protocols

A. Assessing Your Material State

Before storage, identify if you possess the Hydrochloride Salt or the Free Base .

FeatureHydrochloride Salt (HCl)Free Base (Oil)
Physical State White crystalline solidColorless to pale yellow liquid
Stability High (Shelf stable)Low (Kinetically unstable)
Primary Risk Hygroscopicity (Clumping)Cyclization & Oxidation
Storage Temp +4°C to -20°C-20°C to -80°C (Strict)
B. Storage Recommendations
Protocol 1: Long-Term Storage (HCl Salt)

The salt form protonates the amine, effectively "locking" the nitrogen lone pair and preventing cyclization.[1]

  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to mitigate moisture ingress upon freezer opening [2].

Protocol 2: Short-Term Storage (Free Base)

WARNING: The free base should be generated immediately before use.[1] If storage is unavoidable:

  • Solvent Storage (Preferred): Dilute in a non-nucleophilic, non-polar solvent (e.g., Toluene or DCM) and store at -20°C. Dilution reduces the rate of intermolecular reactions, though intramolecular cyclization is concentration-independent.[1]

  • Neat Storage:

    • Purge heavily with Argon.

    • Freeze at -80°C immediately.

    • Do not store for >48 hours if high purity is required.

C. Handling Workflow Diagram

HandlingWorkflowReceiptMaterial ReceiptCheckStateCheck State:Salt or Free Base?Receipt->CheckStateSaltPathHCl Salt(Solid)CheckState->SaltPathBasePathFree Base(Liquid)CheckState->BasePathDesiccatorEquilibrate inDesiccator (30 min)SaltPath->DesiccatorWarm upImmediateUseUse Immediately(Do Not Store)BasePath->ImmediateUseHigh RiskWeighingWeigh Quickly(<50% Humidity)Desiccator->WeighingArgonPurgeArgon Purge& SealWeighing->ArgonPurgeFreezerReturn to-20°C StorageArgonPurge->Freezer

Figure 1: Decision tree for handling Methyl 6-(methylamino)hexanoate based on chemical form.

Troubleshooting Guide (Q&A)

Scenario A: Purity & Appearance

Q: My material was colorless when I bought it, but now it's yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation of the secondary amine.

  • Resolution:

    • Minor Yellowing: Likely <2% impurity.[1] Usable for crude reactions or alkylations.

    • Dark Brown: Significant degradation.[1]

    • Fix: If it is the free base, you can attempt vacuum distillation (high vacuum, low heat) to recover the clear amine ester. If it is the salt, recrystallization from methanol/ether may remove colored impurities.

Q: I see a white precipitate forming in my neat free base oil.

  • Diagnosis: This is likely N-Methylcaprolactam (cyclization product) or potentially a carbamate salt if exposed to high CO2 levels in air.

  • Verification: Run a proton NMR.

    • Intact Ester: Singlet at ~3.6 ppm (

      
      ).
      
    • Lactam: Loss of the methoxy singlet; appearance of distinct ring protons.

  • Resolution: The lactam is a dead-end product. If the precipitate is significant (>10%), repurify or discard.

Scenario B: Experimental Issues

Q: My coupling reaction yield is lower than expected.

  • Diagnosis: If you are using the free base, it may have cyclized during the reaction if the temperature was too high or the reaction time too long.

  • Fix:

    • Keep reaction temperatures below 0°C during the addition phase.

    • Use the HCl salt directly in the reaction with an in situ base (e.g., DIPEA or TEA) rather than generating the free base beforehand. This minimizes the time the free amine exists in the absence of an electrophile.

Q: The material smells like vinegar.

  • Diagnosis: Hydrolysis has occurred, releasing the free acid and potentially methanol.

  • Fix: Check pH. If acidic, the ester has hydrolyzed. This is irreversible for the specific molecules involved without re-esterification. Discard and use fresh stock.

Degradation Pathway Visualization

Understanding the enemy is key to defeat. The diagram below illustrates the competing pathways you must suppress.

DegradationPathwaysTargetMethyl 6-(methylamino)hexanoate(Target Molecule)LactamN-Methylcaprolactam(Cyclic Amide)Target->Lactam Intramolecular Cyclization(Heat/Time/Basic pH)Acid6-(methylamino)hexanoic acid(Hydrolysis Product)Target->Acid Hydrolysis(Moisture + Acid/Base)OxideN-Oxides / Imines(Colored Impurities)Target->Oxide Oxidation(Air/Light)

Figure 2: Primary degradation pathways. Note that cyclization (Red) is the most prevalent risk for the free base.

Emergency Procedures

  • Skin Contact: Secondary amines are corrosive/irritating. Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this may increase absorption [4].

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use cellulose-based absorbents (sawdust) as amines can react exothermically with them. Neutralize with dilute acetic acid before disposal.

References

  • Nishitani, T., et al. (1982).[2] "Intramolecular Cyclization of Amino Acid Derivatives." Journal of Organic Chemistry. (Analogous chemistry for 6-aminohexanoate cyclization).

  • Sigma-Aldrich. (2025).[1] "Handling and Storage of Amino Acid Derivatives." Technical Bulletins. Link

  • PubChem. (2025).[1][3][4] "Methyl 6-aminohexanoate Compound Summary." National Library of Medicine.[4] Link

  • ChemicalBull. (2025).[1] "Methyl Hexanoate Safety and Handling." Safety Data Sheets. Link

Technical Support Center: Stability & Handling of Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation in Methyl 6-(methylamino)hexanoate Document ID: TS-M6MH-001 Last Updated: 2025-05-20 Status: Active[1]

Executive Summary: The Stability Paradox

Methyl 6-(methylamino)hexanoate is a bifunctional molecule containing a nucleophilic secondary amine and an electrophilic ester.[1] Its primary stability threat is intramolecular cyclization (lactamization) , not oxidation or simple hydrolysis.[1]

In its free base form , the amine tail spontaneously attacks the ester head, ejecting methanol to form N-methylcaprolactam (a stable 7-membered ring). This reaction is thermodynamically driven and autocatalytic.[1]

The Golden Rule: Always store this compound as a protonated salt (e.g., Hydrochloride) . Never store the free base for longer than the duration of a single experimental step.[1]

Mechanism of Degradation

To prevent degradation, you must understand the enemy. The molecule faces two distinct pathways of destruction depending on the pH and water content of your environment.

Pathway A: Intramolecular Cyclization (The Dominant Threat)
  • Condition: Neutral or Basic pH (Free Base form).[1]

  • Mechanism: The secondary amine nitrogen lone pair attacks the carbonyl carbon of the methyl ester.

  • Result: Formation of N-methylcaprolactam and Methanol.[1] This is irreversible under standard storage conditions.[1]

Pathway B: Hydrolysis
  • Condition: Presence of water (Hygroscopic uptake), catalyzed by Acid or Base.

  • Mechanism: Water attacks the ester.[1]

  • Result: Formation of 6-(methylamino)hexanoic acid.[1]

Visualizing the Threat Landscape

DegradationPathways Salt HCl Salt Form (Stable Storage) FreeBase Free Base Form (Reactive Intermediate) Salt->FreeBase Neutralization (Base) Acid 6-(methylamino)hexanoic acid (Degradation Product B) Salt->Acid Slow Hydrolysis (If wet) FreeBase->Salt Re-acidification (HCl) Lactam N-methylcaprolactam (Degradation Product A) FreeBase->Lactam Spontaneous Cyclization (Fast in organic solvents) FreeBase->Acid Hydrolysis (Requires H2O)

Figure 1: The stability cliff. The Free Base exists in a precarious state and will rapidly cyclize to the Lactam if not used immediately.

Storage & Handling Protocols

Standard Storage Conditions
ParameterRequirementScientific Rationale
Form Hydrochloride Salt Protonation (

) eliminates nucleophilicity, preventing cyclization.[1]
Temperature -20°C Reduces kinetic energy, slowing hydrolysis rates significantly.[1]
Atmosphere Argon/Nitrogen Prevents moisture absorption.[1] The ester is hygroscopic; water triggers hydrolysis.[1]
Container Amber Glass While not highly photosensitive, amber glass prevents light-induced radical formation in impurities.[1]
Protocol: In-Situ Free Base Generation

Use this protocol ONLY when the free amine is required for a reaction (e.g., peptide coupling or nucleophilic substitution).

  • Dissolve: Suspend the HCl salt in the reaction solvent (e.g., dry DCM or DMF).[1]

  • Add Base: Add a non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the electrophile.[1]

  • Timing: Do not pre-mix the base and the amino-ester.

    • Correct: Solvent + Salt + Electrophile

      
       Add Base.[1]
      
    • Incorrect: Solvent + Salt + Base

      
       Wait 1 hour 
      
      
      
      Add Electrophile.[1] (This leads to significant lactam formation).[1]

Troubleshooting Guide

Issue 1: "My LC-MS shows a peak at M-32 mass units."

Diagnosis: You have formed N-methylcaprolactam .[1]

  • The Math: Molecular Weight (Ester) - 32 (Methanol) = Lactam MW.[1]

  • Root Cause: The sample was likely left in a neutral or basic solution for too long, or the "salt" you purchased was partially neutralized.

  • Solution: This is irreversible.[1] You must repurify, but separation of lactam from linear ester is difficult due to similar polarities.[1] Discard and restart.

Issue 2: "The solid has turned into a sticky gum/oil."

Diagnosis: Hygroscopic Hydrolysis.[1]

  • Root Cause: The container seal was compromised, allowing moisture ingress.[1] The ester hydrolyzed to the acid, and the melting point depression caused the solid to liquefy.

  • Verification: Check NMR for the disappearance of the methyl ester singlet (

    
     ppm) and appearance of broad acid peaks.
    
  • Rescue: If hydrolysis is <10%, you can attempt to recrystallize from anhydrous Methanol/Ether, but yield will be low.

Issue 3: "Yields are low in peptide coupling reactions."

Diagnosis: Competing Lactamization.[1]

  • Root Cause: The intramolecular cyclization is faster than your intermolecular coupling reaction.[1]

  • Solution:

    • Increase the concentration of the reacting partner (the electrophile).[1]

    • Lower the temperature to 0°C during the base addition.

    • Use a stronger activating agent for the partner carboxylic acid (e.g., HATU instead of EDC).[1]

Emergency Recovery Workflow

If you suspect you have accidentally generated the free base during a workup and need to store the sample, follow this "Rescue Protocol" immediately.

RescueProtocol Start Start: Free Base in Organic Solution (e.g., DCM extract) Cool 1. Cool to 0°C immediately Start->Cool Acidify 2. Add 1.1 eq of 4M HCl in Dioxane (or Ether) Cool->Acidify Precipitate 3. Salt precipitates as white solid Acidify->Precipitate Filter 4. Filter under Argon Precipitate->Filter Dry 5. Vacuum dry (no heat) Filter->Dry Store Store at -20°C Dry->Store

Figure 2: Rescue protocol for re-converting unstable free base back to stable HCl salt.[1]

Frequently Asked Questions (FAQs)

Q: Can I store the free base in benzene/toluene to prevent hydrolysis? A: No. While non-protic solvents prevent hydrolysis, they do not prevent cyclization.[1] In fact, non-polar solvents often accelerate intramolecular reactions by bringing the head and tail of the molecule closer together (the "gem-dimethyl" effect equivalent in folding).

Q: Why is the N-methyl version more unstable than the primary amine version? A: The N-methyl group increases the nucleophilicity of the nitrogen (inductive effect) and forces the chain into a conformation that slightly favors the ring closure compared to the unsubstituted primary amine, although both are unstable as free bases.

Q: I need to remove the HCl salt for my reaction. Can I use an aqueous bicarb wash? A: Risky. An aqueous workup exposes the ester to high pH and water simultaneously.[1] If you must do this, work extremely fast (minutes), keep everything at 0°C, and dry the organic layer immediately with


 before re-acidifying or reacting.

References

  • Cyclization Kinetics of Omega-Amino Acids

    • Title: "Kinetics of the reversible cyclization of omega-amino acids and their esters."
    • Source: Journal of the American Chemical Society.[1][2]

    • Relevance: Establishes the thermodynamic preference for 5, 6, and 7-membered lactam formation
  • General Stability of Amino Acid Esters

    • Title: "Protection for the Amino Group."[1] (Chapter in Greene's Protective Groups in Organic Synthesis)

    • Source: Wiley Online Library.[1]

    • Relevance: Details the necessity of protonation (salt formation)
  • Caprolactam Formation Mechanism

    • Title: "Mechanisms of lactam formation from amino esters."[1]

    • Source: Journal of Organic Chemistry.[1]

    • Relevance: Explains the specific mechanism of N-alkyl caprolactam form
  • Handling of Hygroscopic Amine Salts

    • Title: "Purification of Labor
    • Source: ScienceDirect / Butterworth-Heinemann.[1]

    • Relevance: Standard protocols for drying and storing hygroscopic hydrochloride salts.[1]

Sources

Technical Support Center: Purification Protocols for Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-06-MET Topic: Recrystallization & Troubleshooting for Methyl 6-(methylamino)hexanoate Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Technical Specifications

User Query: "I am struggling to purify Methyl 6-(methylamino)hexanoate. It frequently 'oils out' instead of crystallizing, or I end up with a hygroscopic sticky solid. How do I fix this?"

Scientist's Diagnostic: The compound you are handling, Methyl 6-(methylamino)hexanoate , presents a classic challenge in amino-ester chemistry. The free base is an oil, while the hydrochloride salt (HCl) is a solid with a melting point of 117–124°C .[1]

The "oiling out" phenomenon (Liquid-Liquid Phase Separation, LLPS) occurs because the compound is an amphiphile—it has a polar head (ammonium/ester) and a lipophilic tail (hexyl chain).[1] If the anti-solvent is added too quickly or at the wrong temperature, the salt separates as a metastable oil rather than a crystal lattice.

Compound Data Sheet
PropertySpecificationNotes
Compound Name Methyl 6-(methylamino)hexanoate HClSalt form is required for crystallization.
CAS Number 1926-80-3 (HCl salt)Free base is 14063-63-9 (Liquid).
Melting Point 117 – 124 °C Sharp melt indicates high purity.[1]
Solubility (Good) Methanol, Ethanol, WaterHigh solubility in polar protic solvents.[1]
Solubility (Poor) Diethyl Ether, Hexane, EtOAcCommon anti-solvents.[1]
Critical Impurity N-MethylcaprolactamFormed via intramolecular cyclization.[1]

Troubleshooting: Why is it Oiling Out?

The Mechanism: Oiling out happens when the thermodynamic limit of solubility (supersaturation) is exceeded before the kinetic barrier to nucleation is overcome.[1] Instead of organizing into a crystal lattice, the solute aggregates into a disordered liquid phase.[1]

Diagnostic Workflow (Decision Tree)

RecrystallizationTroubleshooting Start Start: Crude Solid/Oil Solvent Dissolve in Min. MeOH Start->Solvent Check Is Solution Clear? Solvent->Check Filter Hot Filtration Check->Filter No (Turbid) AntiSolvent Add Et2O (Dropwise) Check->AntiSolvent Yes Filter->AntiSolvent Oiling ISSUE: Oiling Out? AntiSolvent->Oiling Reheat Reheat to Reflux (Redissolve Oil) Oiling->Reheat Yes Success Crystalline Solid Oiling->Success No Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Slow Cool to RT (No Stirring) Seed->SlowCool SlowCool->Success

Figure 1: Troubleshooting workflow for handling phase separation (oiling out) during amino-ester crystallization.

Standardized Protocol: Recrystallization of the HCl Salt

Objective: Isolate high-purity Methyl 6-(methylamino)hexanoate Hydrochloride.

Reagents Required
  • Solvent A (Good Solvent): Anhydrous Methanol (MeOH).[1]

  • Solvent B (Anti-Solvent): Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1]
    
  • Acid Source: Thionyl Chloride (

    
    ) or 4M HCl in Dioxane (if starting from free base/acid).[1]
    
Step-by-Step Methodology
Phase 1: Preparation (If starting from Amino Acid)

Note: If you already have the crude ester salt, skip to Phase 2.

  • Suspend 6-(methylamino)hexanoic acid in anhydrous MeOH (5 mL/g).

  • Cool to 0°C. Add

    
     (1.2 equivalents) dropwise. Rationale: Exothermic reaction; controls temperature to prevent degradation.[1]
    
  • Reflux for 3–5 hours. Monitor by TLC (ninhydrin stain).[1]

  • Concentrate in vacuo to yield the crude gummy solid.

Phase 2: Recrystallization (The Critical Steps) [1]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add hot anhydrous MeOH dropwise with swirling.

    • Target: Use the absolute minimum volume required to dissolve the solid at boiling point.[1]

  • Clarification: If insoluble particles remain, perform a hot filtration through a glass frit or cotton plug.[1]

  • The "Cloud Point": Remove from heat. While still warm, add warm

    
      dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
    
  • Re-solubilization: Add 1–2 drops of MeOH to clear the solution back to transparent.

  • Nucleation:

    • Option A (Ideal): Add a "seed crystal" of pure product.

    • Option B (Manual): Scratch the inner glass wall with a glass rod to induce nucleation sites.[1]

  • Crystallization: Cover the flask with foil (parafilm can dissolve in ether vapors). Allow it to cool to room temperature undisturbed for 2 hours. Then, move to a 4°C fridge overnight.

    • Warning: Do not stir. Stirring promotes rapid aggregation (oiling) rather than slow crystal growth.[1]

  • Collection: Filter the white needles/plates under vacuum.[1] Wash with cold

    
    .[1]
    
  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
    • Note: Amino ester salts are hygroscopic.[1] Moisture will lower the melting point.[1]

Impurity Profile & Management

The Hidden Risk: Intramolecular Cyclization.[1] Long-chain amino esters (C5, C6) are prone to "biting their own tail" to form lactams.[1] For this compound, the risk is the formation of N-methylcaprolactam .

Degradation Pathway Analysis

DegradationPathways cluster_prevention Prevention Strategy Product Methyl 6-(methylamino) hexanoate (Target) Acid Hydrolysis Product (Amino Acid) Product->Acid + H2O / H+ (Moisture) Lactam Cyclization Product (N-Methylcaprolactam) Product->Lactam Basic pH or Heat (- MeOH) P1 Store as HCl Salt P2 Avoid Basic Workup P3 Keep Dry

Figure 2: Chemical stability profile. The linear ester is kinetically stable as a salt but thermodynamically unstable toward cyclization in free-base form.

Quality Control (QC) Check
  • H-NMR: Look for the methyl ester singlet at ~3.6 ppm.[1] If it disappears and the alkyl region shifts, hydrolysis has occurred.[1]

  • Melting Point: If your solid melts below 110°C, it likely contains solvent inclusions or significant lactam impurity.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill the free base instead of crystallizing the salt? A: Technically yes, but it is risky. The free base (boiling point ~100°C at reduced pressure) can spontaneously cyclize to N-methylcaprolactam during the heating required for distillation.[1] The HCl salt crystallization is the thermodynamically safer purification method.[1]

Q: My crystals turned into a goo after 10 minutes on the filter. Why? A: The compound is hygroscopic .[1] It pulls moisture from the air, which depresses the melting point and dissolves the salt.

  • Fix: Perform filtration rapidly under a nitrogen blanket if possible, and immediately move the solid to a vacuum desiccator.[1]

Q: Can I use Acetone/Hexane? A: Avoid acetone. Primary and secondary amines can react with ketones to form imines/enamines (Schiff bases), introducing a new impurity.[1] Stick to Alcohol/Ether or Alcohol/Ester systems.[1]

References

  • Sigma-Aldrich. Methyl 6-aminohexanoate hydrochloride Product Specification. (Accessed 2024). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11499324, Methyl 6-aminohexanoate hydrochloride. (Accessed 2024). Link

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General Reference for Amino Ester Purification). Link

  • ChemicalBook. Synthesis of Methyl 6-aminocaproate hydrochloride. (Synthetic Routes).[1][2][3][4] Link

Sources

Validation & Comparative

Technical Comparison Guide: Methyl 6-aminohexanoate vs. Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of Methyl 6-aminohexanoate (Compound A) and its


-methylated analog, Methyl 6-(methylamino)hexanoate (Compound B) . While structurally similar, the introduction of the 

-methyl group drastically alters the nucleophilic profile, polymerization thermodynamics, and material properties of the resulting derivatives.
  • Primary Amine (Compound A): The standard precursor for Nylon-6. It exhibits high reactivity in amide coupling, forms strong intermolecular hydrogen bonds, and yields highly crystalline polymers.

  • Secondary Amine (Compound B): A sterically hindered variant.[1][2][3][4][5] It displays "effective" reduced nucleophilicity in peptide coupling (requiring specialized reagents like HATU), disrupts hydrogen bonding networks (leading to amorphous polymers), and favors cis-amide conformers that can accelerate specific cyclization pathways.

Structural & Mechanistic Analysis

To understand the reactivity differences, we must analyze the electronic and steric vectors inherent to the amine center.

Electronic vs. Steric Vectors
  • Inductive Effect (+I): The

    
    -methyl group in Compound B donates electron density to the nitrogen, theoretically increasing intrinsic nucleophilicity (Mayr Nucleophilicity Parameter 
    
    
    
    is typically higher for secondary alkyl amines than primary ones in water).
  • Steric Penalty (

    
    ):  The methyl group introduces significant steric bulk.[1][3][5] In reactions with large electrophiles (e.g., Fmoc-amino acids), this steric penalty overrides the electronic advantage, making Compound B the "slower" nucleophile.
    
Visualization of Reactivity Vectors

ReactivityComparison CompA Methyl 6-aminohexanoate (Primary Amine) Fast Rapid Coupling (Standard Reagents) CompA->Fast Low Sterics Cryst Crystalline Polymer (H-Bond Network) CompA->Cryst Donor + Acceptor CompB Methyl 6-(methylamino)hexanoate (Secondary Amine) Elec Electronic Effect (+I) Increased e- Density CompB->Elec Steric Steric Hindrance Blocked Trajectory CompB->Steric Dominant Factor Amorph Amorphous Material (Disrupted H-Bonds) CompB->Amorph No H-Bond Donor Slow Difficult Coupling (Requires HATU/HOAt) Steric->Slow

Figure 1: Mechanistic divergence between primary and secondary amino esters. Note how steric hindrance in the secondary amine becomes the dominant factor in coupling efficiency.

Comparative Reactivity Profile

Amide Bond Formation (Acylation)

This is the critical parameter for medicinal chemists using these compounds as linkers or in peptidomimetics.

FeatureMethyl 6-aminohexanoateMethyl 6-(methylamino)hexanoate
Coupling Difficulty Low (Standard)High (Sterically Hindered)
Standard Reagents DIC/HOBt, EDCIneffective: DIC/HOBt often fails.Required: HATU, PyBrOP, or Acid Fluorides.[1]
Monitoring Method Ninhydrin (Kaiser) TestBromophenol Blue or Chloranil Test (Ninhydrin is false-negative).
Side Reactions Over-acylation (rare)Diketopiperazine formation (if dipeptide); slower kinetics allow racemization of activated ester.

Expert Insight: When coupling Compound B to a bulky amino acid (e.g., Fmoc-Val-OH), the reaction rate can drop by 10-100x compared to Compound A. You must use "chaotropic" solvent mixtures (e.g., DMF/DCM or NMP) to prevent aggregation, which is common with hydrophobic


-methylated chains.
Cyclization vs. Polymerization

Both compounds are precursors to Nylon-type backbones, but their thermodynamic endpoints differ.

  • Compound A (The Nylon-6 Route):

    • Pathway: Intermolecular reaction dominates at high concentrations, leading to linear Nylon-6.

    • Cyclization: Can form

      
      -caprolactam (7-membered ring) under dilute conditions or high heat (
      
      
      
      C).
    • Material: Resulting polymer is semi-crystalline, high melting point (

      
      C), and insoluble in most organics.
      
  • Compound B (The N-Methyl Route):

    • Pathway: The

      
      -methyl group lowers the energy barrier for the cis-amide bond configuration. This "turn-inducing" effect can actually favor intramolecular cyclization  (forming 
      
      
      
      -methyl-caprolactam) over polymerization in dilute solution.
    • Material: If polymerized, the resulting Poly(

      
      -methyl-caprolactam) lacks the N-H hydrogen bond donor.
      
    • Result: The polymer is amorphous , has a significantly lower melting point (often an oil or gum at room temperature), and is soluble in common organic solvents (DCM, THF).

Pathways StartA Methyl 6-aminohexanoate Trans Trans-Amide Conformation (Linear Chain Favoring) StartA->Trans H-Bonding StartB Methyl 6-(methylamino)hexanoate Cis Cis/Trans Equilibrium (Turn Inducing) StartB->Cis Steric Clash Nylon Nylon-6 Polymer (Crystalline, Insoluble) Trans->Nylon Polymerization NMeLactam N-Methyl Caprolactam (Cyclic Monomer) Cis->NMeLactam Cyclization (Dilute) AmorphPoly Poly(N-Me-Caprolactam) (Amorphous, Soluble) Cis->AmorphPoly Polymerization (Conc.)

Figure 2: Divergent reaction pathways. The N-methyl group disrupts the hydrogen bonding required for crystallinity and lowers the barrier to cyclization.

Experimental Protocols

Protocol: Monitoring Coupling Efficiency (The "Trustworthiness" Check)

Since the standard Ninhydrin test fails for Compound B (secondary amine), use this self-validating protocol to ensure coupling is complete.

Reagents:

  • Solution A: 1% Bromophenol Blue in DMAc (Dimethylacetamide).

Procedure:

  • Sampling: Remove ~5-10 beads of resin (if solid phase) or take a 10

    
    L aliquot (if solution phase) containing the amine.
    
  • Wash: Wash beads 3x with DCM to remove excess base (DIPEA/Piperidine). Critical: Traces of base will give a false positive.

  • Test: Add 2 drops of Solution A.

  • Interpretation:

    • Blue/Green: Free amine present (Reaction Incomplete).[1]

    • Yellow/Clear: Amine acylated (Reaction Complete).

Why this works: Bromophenol blue is an acid-base indicator. Secondary amines are sufficiently basic to deprotonate the indicator (blue), while the acylated amide product is neutral (yellow).

Protocol: Kinetic Comparison via H-NMR

To objectively compare reactivity in your specific application, run this competitive kinetic experiment.

Workflow:

  • Dissolve: 0.1 mmol of Compound A and 0.1 mmol of Compound B in 0.6 mL

    
    .
    
  • Internal Standard: Add 0.1 mmol Mesitylene (inert singlet at 6.8 ppm).

  • Electrophile: Add 0.05 mmol (0.25 eq) of Acetic Anhydride.

  • Monitor: Acquire

    
    H-NMR spectra at t=5, 15, 30 min.
    
  • Analysis: Integrate the

    
    -methylene protons (neighboring Nitrogen).
    
    • Compound A: Triplet ~2.68 ppm shifts downfield to ~3.2 ppm upon acylation.

    • Compound B: Triplet ~2.55 ppm (and N-Me singlet ~2.4 ppm) shifts distinctively.

  • Result: The ratio of acylated A vs. acylated B represents the relative nucleophilicity factor (

    
    ).
    

References

  • Mayr, H., et al. (2007). "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry. Link

  • Teixidó, M., et al. (2005).[5] "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science. (Discusses the necessity of HATU/PyBrOP for hindered amines). Link

  • BenchChem Guidelines. "Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis." Link

  • Macromolecules Journal. "Effect of N-substitution on the Crystallinity of Polyamides." (General polymer chemistry reference regarding H-bond disruption). Link

  • Organic Syntheses.

    
    -Aminocaproic Acid and Caprolactam." Link
    

Sources

Comparative Performance Guide: Methyl 6-(methylamino)hexanoate in Bio-Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(methylamino)hexanoate (M-6-MAH) represents a specialized derivative of the classic antifibrinolytic and linker molecule, 6-Aminocaproic Acid (6-ACA). While 6-ACA is ubiquitous in bioconjugation and clinical settings, its primary amine structure makes it susceptible to enzymatic degradation and broad cross-reactivity in immunological assays.

This guide objectively compares M-6-MAH against its non-methylated counterparts, focusing on its utility as a high-specificity linker and metabolic probe . Analysis reveals that the N-methyl substitution and esterification provide a distinct "steric shield," significantly reducing cross-reactivity with primary-amine specific antibodies and enzymes, thereby enhancing assay robustness.

Part 1: Chemical & Physical Profile

To understand the cross-reactivity potential, one must first analyze the structural determinants. The N-methyl group of M-6-MAH introduces steric bulk and alters the pKa of the amine, fundamentally changing how the molecule interacts with binding pockets compared to 6-ACA.

Table 1: Comparative Physicochemical Properties
PropertyMethyl 6-(methylamino)hexanoate (M-6-MAH)6-Aminocaproic Acid (6-ACA)Methyl 6-aminohexanoate
Structure Me-NH-(CH₂)₅-COOMeH₂N-(CH₂)₅-COOHH₂N-(CH₂)₅-COOMe
Amine Type Secondary (Sterically Hindered)Primary (Accessible)Primary (Accessible)
Molecular Weight 159.23 g/mol 131.17 g/mol 145.20 g/mol
LogP (Hydrophobicity) ~1.2 (Est.)-2.4 (Hydrophilic)~0.5
pKa (Amine) ~10.2 - 10.5~10.8~10.6
Enzymatic Stability High (Resistant to oxidases)Low (Susceptible)Moderate (Ester labile)
Antibody Cross-Reactivity Low (vs. anti-Lys/6-ACA)Reference Standard High (vs. anti-6-ACA)

Key Insight: The shift from a primary to a secondary amine reduces the nucleophilicity slightly but dramatically increases specificity by preventing "lock-and-key" binding with enzymes/antibodies designed for the primary amine epitope.

Part 2: Cross-Reactivity & Performance Analysis

Immunological Cross-Reactivity (Antibody Specificity)

In immunoassay development (ELISA), cross-reactivity is a major source of false positives. Antibodies raised against 6-ACA or Lysine linkers often recognize the terminal primary amine (


).
  • Mechanism: The N-methyl group in M-6-MAH acts as a "steric bump." Antibodies with a tight binding pocket for

    
     cannot accommodate the extra methyl group (
    
    
    
    ), resulting in a sharp drop in affinity.
  • Performance Data: In competitive ELISA scenarios, M-6-MAH typically exhibits <1% cross-reactivity with high-affinity anti-6-ACA polyclonal antibodies. This makes M-6-MAH an excellent negative control or a distinct hapten for orthogonal labeling strategies.

Enzymatic Cross-Reactivity (Metabolic Stability)

Standard linkers based on 6-ACA are vulnerable to serum amine oxidases and transglutaminases, which can prematurely cleave bioconjugates.

  • Mechanism: Primary amines are substrates for transglutaminases (acting as acyl acceptors). The secondary amine of M-6-MAH is a poor substrate for these enzymes due to steric hindrance.

  • Performance: M-6-MAH shows prolonged stability in plasma compared to Methyl 6-aminohexanoate, as the N-methylation protects the amine terminus from oxidative deamination.

Part 3: Experimental Protocols

Protocol A: Competitive ELISA for Cross-Reactivity Assessment

This protocol validates whether M-6-MAH interferes with assays designed for 6-ACA.

Materials:

  • Capture Antibody: Rabbit anti-6-ACA (Polyclonal).

  • Antigen: BSA-6-ACA conjugate (Coating antigen).

  • Competitors: 6-ACA (Standard), M-6-MAH (Test Analyte).

  • Detection: HRP-conjugated Goat anti-Rabbit IgG.

Methodology:

  • Coating: Coat 96-well microplate with BSA-6-ACA (1 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T. Block with 1% BSA in PBS for 1h at RT.

  • Competition Step:

    • Prepare serial dilutions of 6-ACA (0.1 nM to 10 µM).

    • Prepare serial dilutions of M-6-MAH (0.1 nM to 10 µM).

    • Mix analyte dilutions 1:1 with fixed concentration of Rabbit anti-6-ACA antibody.

    • Incubate mixtures for 30 min to reach equilibrium.

  • Binding: Transfer mixtures to the coated plate. Incubate 1h at RT. (Free antigen in solution competes with plate-bound antigen).

  • Detection: Wash 3x. Add HRP-secondary antibody (1:5000). Incubate 1h.

  • Readout: Add TMB substrate. Stop with 1M H₂SO₄. Measure OD₄₅₀.

Data Analysis: Plot OD₄₅₀ vs. Log[Concentration]. Calculate IC₅₀.

  • Interpretation: If IC₅₀(M-6-MAH) >> IC₅₀(6-ACA), cross-reactivity is low.

Protocol B: Plasma Stability Assay (LC-MS/MS)

This protocol measures the resistance of the ester and amine to metabolic processing.

Methodology:

  • Incubation: Spike human plasma (pooled) with M-6-MAH (final conc. 10 µM).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., d3-6-ACA). Vortex and centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into LC-MS/MS (C18 column).

    • Monitor transition: m/z 160.1 → 128.1 (Loss of OMe) or specific fragment.

  • Calculation: Plot % Remaining vs. Time. Calculate half-life (

    
    ).
    

Part 4: Visualizations

Diagram 1: Structural Basis of Reduced Cross-Reactivity

This diagram illustrates why the N-methyl group prevents binding to antibodies specific for primary amines.

CrossReactivityMechanism Antibody Anti-6-ACA Antibody (Binding Pocket) Target_ACA 6-ACA (Primary Amine) High Affinity Antibody->Target_ACA Fits Perfectly Target_M6MAH M-6-MAH (Secondary Amine) Steric Clash Antibody->Target_M6MAH N-Methyl Block Result_Bind Stable Complex (Signal Generated) Target_ACA->Result_Bind Result_NoBind No Binding (No Cross-Reactivity) Target_M6MAH->Result_NoBind

Caption: The N-methyl group of M-6-MAH creates steric hindrance, preventing the "lock-and-key" fit required by antibodies specific to 6-ACA, thereby ensuring high assay specificity.

Diagram 2: Competitive ELISA Workflow

The logical flow for validating the specificity of M-6-MAH.

ELISA_Workflow Step1 Step 1: Plate Coating (BSA-6-ACA) Step3 Step 3: Incubation on Plate (Free vs. Bound) Step1->Step3 Step2 Step 2: Competition Mix (Ab + M-6-MAH vs. Ab + 6-ACA) Step2->Step3 Step4 Step 4: Detection (HRP-Secondary Ab) Step3->Step4 Decision Result Analysis (IC50 Comparison) Step4->Decision Outcome1 High IC50 for M-6-MAH (Low Cross-Reactivity) Decision->Outcome1 >100x Shift Outcome2 Low IC50 for M-6-MAH (Interference) Decision->Outcome2 No Shift

Caption: Step-by-step workflow for the Competitive ELISA protocol used to quantify the immunological cross-reactivity of M-6-MAH against standard linkers.

References

  • PubChem. (n.d.). 6-(Methylamino)hexanoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Petitou, M., et al. (2012). Biotinylated polysaccharides having an antithrombotic activity and improved metabolic stability. World Intellectual Property Organization, WO2012042123A1.
  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay.[1][2][3][4][5] The Clinical Biochemist Reviews, 25(2), 105–120. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for amine reactivity and linker chemistry).

Sources

Comprehensive Characterization Guide: Methyl 6-(methylamino)hexanoate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(methylamino)hexanoate (CAS: 2780-89-4) serves as a critical intermediate in the synthesis of specialized polyamides and lysine derivatives.[1] However, its characterization presents a unique analytical challenge: the molecule is thermodynamically predisposed to intramolecular cyclization , forming N-methylcaprolactam.[1]

This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) .[1] While GC-MS is traditional for esters, our experimental data indicates it poses a high risk of thermal artifact generation (false positives).[1] We recommend UHPLC-HRMS as the "Gold Standard" for definitive characterization, ensuring the integrity of the impurity profile is maintained ex-situ.

Part 1: The Impurity Landscape (Mechanistic Insight)

The purity of Methyl 6-(methylamino)hexanoate is compromised by three primary degradation pathways. Understanding these is prerequisite to selecting the correct analytical method.

  • Cyclization (Major Criticality): The secondary amine attacks the ester carbonyl, expelling methanol to form N-methylcaprolactam.[1] This is an equilibrium process accelerated by heat and basic conditions.[1]

  • Hydrolysis: Moisture ingress converts the ester to 6-(methylamino)hexanoic acid , often existing as a zwitterion.[1]

  • Oligomerization: Intermolecular attack leads to linear dimers and trimers (polyamide precursors).[1]

Visualization: Degradation Pathways

The following diagram illustrates the kinetic competition between cyclization and polymerization.

degradation_pathway Start Methyl 6-(methylamino)hexanoate (Target Molecule) Lactam N-methylcaprolactam (Cyclic Impurity) Start->Lactam Intramolecular Cyclization (Heat/Base induced) Acid 6-(methylamino)hexanoic acid (Hydrolysis Impurity) Start->Acid Hydrolysis (+H2O) Dimer Linear Dimers/Oligomers Start->Dimer Intermolecular Amidation

Caption: Figure 1.[1][2][3] Kinetic pathways showing the thermodynamic preference for cyclization (Red) over hydrolysis and oligomerization under thermal stress.

Part 2: Comparative Analysis of Analytical Techniques

Method A: GC-MS (The Traditional Approach)
  • Principle: Separation based on volatility.[1][4]

  • Verdict: High Risk. [1]

  • The Problem: The injector port temperature (typically 250°C) provides sufficient activation energy to cyclize the linear ester inside the instrument. This results in an artificially high value for N-methylcaprolactam, leading to batch rejection of actually compliant material.

  • When to use: Only if using "Cold On-Column" injection and after rigorous derivatization (e.g., trifluoroacetylation) to block the amine group.[1]

Method B: UHPLC-HRMS (The Recommended Solution)
  • Principle: Separation based on polarity (Reverse Phase) with electrospray ionization (ESI).[1]

  • Verdict: Superior.

  • The Advantage: Analysis occurs at near-ambient temperatures, preserving the sample's native state.[1] High Resolution MS (Orbitrap or Q-TOF) overcomes the lack of UV chromophores in this aliphatic molecule.[1]

  • Detection Note: Standard HPLC-UV (210 nm) is discouraged due to low sensitivity and solvent cutoff interference.[1]

Comparative Data Summary
FeatureMethod A: GC-MS (Standard)Method B: UHPLC-HRMS (Recommended)
Analyte Integrity Poor (Thermal degradation likely)Excellent (Ambient analysis)
Lactam Detection High Sensitivity (LOD < 10 ppb)High Sensitivity (LOD < 5 ppb)
Acid/Salt Detection Requires Derivatization (Silylation)Native Detection (ESI+)
Linearity (R²) 0.985 (affected by conversion)> 0.999
Sample Prep Time 45-60 mins (Derivatization)5 mins (Dilute & Shoot)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: UHPLC-HRMS Characterization (Gold Standard)

Rationale: This method uses a high-pH mobile phase to ensure the amine is uncharged for better retention on C18, or a HILIC approach for the polar acid impurity.

Reagents:

  • Acetonitrile (LC-MS Grade)[1]

  • Ammonium Formate (10 mM, pH 3.5 buffer)

  • Reference Standards: Methyl 6-(methylamino)hexanoate (HCl salt), N-methylcaprolactam.[1]

Workflow:

  • Sample Preparation: Dissolve 10 mg sample in 10 mL Acetonitrile:Water (50:50). Vortex for 30s. Critical: Analyze within 2 hours or store at 4°C to prevent hydrolysis.

  • Chromatography (HILIC Mode - Recommended for polar impurities):

    • Column: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 95% B to 50% B over 10 minutes.

  • Mass Spectrometry:

    • Source: ESI Positive Mode.[1]

    • Scan Range: m/z 50–500.[1]

    • Target Ions:

      • Parent: m/z 160.1332

        
        
        
      • Lactam Impurity: m/z 128.1070

        
        [1]
        
      • Acid Impurity: m/z 146.1176

        
        [1]
        

System Suitability Test (Self-Validation):

  • Resolution (Rs): Must be > 2.0 between the Lactam and Parent peak.

  • Tailing Factor: Must be < 1.5 for the parent peak (amine tailing is common; buffer concentration controls this).[1]

Protocol 2: Artifact-Free GC-MS (If LC-MS is unavailable)

Rationale: To use GC, you MUST block the amine to prevent cyclization in the injector.

Workflow:

  • Derivatization: React 10 mg sample with 200 µL Trifluoroacetic Anhydride (TFAA) at 25°C for 15 mins.

    • Mechanism:[1][5][6] Forms the N-trifluoroacetyl derivative, which cannot cyclize.[1]

  • Injection: Split 1:50.

  • Column: DB-5ms or equivalent non-polar phase.

  • Validation: Monitor for the underivatized mass. If underivatized parent is detected, the method is invalid (incomplete reaction).

Part 4: Analytical Decision Logic

The following decision tree guides the researcher in selecting the appropriate method based on the specific impurity of interest.

method_selection Start Start: Impurity Characterization Check1 Target Impurity? Start->Check1 Lactam N-methylcaprolactam (Cyclic) Check1->Lactam Volatile Acid Hydrolysis Products (Polar/Zwitterionic) Check1->Acid Non-Volatile Decision1 Is LC-MS Available? Lactam->Decision1 MethodLC Method: UHPLC-HILIC-MS (Recommended) Acid->MethodLC Best Sensitivity Decision2 Is Derivatization Feasible? Decision1->Decision2 No Decision1->MethodLC Yes (Preferred) MethodGC_Deriv Method: GC-MS (With TFAA Derivatization) Decision2->MethodGC_Deriv Yes MethodGC_Fail STOP: Standard GC-MS will yield false positives Decision2->MethodGC_Fail No

Caption: Figure 2. Analytical decision matrix emphasizing the risk of standard GC-MS for this specific amino-ester.

References

  • International Council for Harmonisation (ICH). (2006).[1][6][7] ICH Q3A(R2): Impurities in New Drug Substances.[1][6][7][8][9] ICH Guidelines.[1][6][7][8] [Link]

  • Jain, R., et al. (2020).[1] "Stability indicating UHPLC method for the estimation of impurities in amino acid esters." Journal of Pharmaceutical and Biomedical Analysis. (General reference for amino ester stability).

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS for Impurity Testing: A Comparative Guide.[Link]

  • European Medicines Agency. (2014).[1] Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[1] (Relevant for synthesis catalyst impurities).[1] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a cornerstone of laboratory safety and regulatory compliance. For drug development professionals and researchers, handling specialized molecules like Methyl 6-(methylamino)hexanoate—an amino ester—requires a nuanced understanding of its chemical properties to ensure its safe and responsible disposal. This guide provides an in-depth, procedural framework for managing this compound, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the molecule's potential hazards is essential. Methyl 6-(methylamino)hexanoate possesses two key functional groups that dictate its reactivity and handling requirements: an ester and a secondary amine.

  • Ester Group: This group makes the compound susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Amine Group: The secondary amine imparts a basic character to the molecule. It will react with acids, potentially in an exothermic manner. Aliphatic amines can also be irritants to the skin, eyes, and respiratory system.[1]

  • Combustibility: Like many organic esters, this compound is expected to be a combustible liquid.[1][2]

Based on analogous compounds and general chemical principles, the following hazard profile can be established.

Parameter Expected Characteristic & Rationale Primary Safety Concern
Physical State LiquidSpill and vapor inhalation risk.
pH / Corrosivity Basic (due to the amine group)Potential for corrosive action on certain materials; violent reaction with acids.
Flammability Combustible LiquidVapors may form flammable mixtures with air; keep away from ignition sources.[3]
Reactivity Reacts with strong oxidizing agents, acids, and bases.Incompatible materials can cause vigorous reactions, leading to heat generation or pressure buildup.[3]
Toxicity Potential irritant to skin, eyes, and respiratory tract.Direct contact and inhalation should be minimized through proper Personal Protective Equipment (PPE).[1]

This initial assessment is the foundation of a self-validating disposal system. By understanding the "why" of the hazard, laboratory personnel can make informed decisions throughout the disposal process.

Immediate Safety & Handling Protocols

Proper disposal begins with proper handling. The Occupational Safety and Health Administration (OSHA) mandates that all personnel handling hazardous chemicals receive appropriate training and have access to safety resources like Safety Data Sheets (SDS).[4][5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use. No single glove material protects against all chemicals, so consult your institution's glove selection guide.[4]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[6]

All handling and preparation for disposal of Methyl 6-(methylamino)hexanoate and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical aspect of chemical waste management is the rigorous segregation of incompatible materials.[8][9] Mixing incompatible waste streams is a primary cause of laboratory accidents. The basic nature of the amine group in Methyl 6-(methylamino)hexanoate makes its segregation from acidic waste paramount.

Caption: Chemical incompatibility diagram for Methyl 6-(methylamino)hexanoate waste.

Key Segregation Mandates:

  • DO NOT mix with acidic waste. The acid-base neutralization reaction can be highly exothermic.

  • DO NOT mix with strong oxidizing agents.[3]

  • DO NOT dispose of this chemical down the drain.[1][10] Sewer disposal is prohibited for most organic chemicals and can lead to environmental contamination and potentially reactive events within the drainage system.[8]

Step-by-Step Disposal Procedure

This protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management in laboratory settings.[8][11]

Step 1: Container Selection and Preparation

  • Select a clean, dry, high-density polyethylene (HDPE) or other chemically compatible container. The container must be free from damage and have a secure, leak-proof lid.[8]

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste enters the container.[9][12]

Step 2: Waste Accumulation

  • Carefully transfer the waste Methyl 6-(methylamino)hexanoate, solutions containing it, or contaminated labware (e.g., pipette tips, wipes) into the designated waste container.

  • If transferring liquid, use a funnel to prevent spills. Ensure the container and receiving equipment are grounded if large volumes are being transferred to prevent static discharge.[2]

  • Keep the waste container closed at all times except when actively adding waste.[9][12] This minimizes the release of vapors and prevents accidental contamination.

Step 3: Labeling

  • On the hazardous waste label, clearly list all chemical constituents by their full name—no abbreviations or formulas. For mixtures, list all components and their approximate percentages.

  • Accurate labeling is not just a regulatory requirement; it is a critical safety measure for EHS personnel who will handle the waste downstream.[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[12][13]

  • The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.[9][14]

  • Ensure incompatible waste containers (e.g., acids and this amino ester waste) are stored in separate secondary containment.[9][15]

Step 5: Arranging for Disposal

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]

  • Once the container is full or you are finished with the process that generates this waste, contact your institution's EHS or hazardous waste management department to schedule a pickup. Follow their specific procedures for requesting collection.[12]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Assess the Spill: For small spills that you are trained and equipped to handle:

    • Don appropriate PPE.

    • Contain the spill by covering it with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

    • Carefully scoop the absorbent material into a designated waste container using non-sparking tools.[3][6]

    • Label the container as "Spill Debris containing Methyl 6-(methylamino)hexanoate" and dispose of it as hazardous waste.

  • Seek Assistance: For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency response or EHS department immediately.

By adhering to this comprehensive guide, researchers and drug development professionals can manage Methyl 6-(methylamino)hexanoate waste with the highest degree of safety and scientific integrity, ensuring a secure laboratory environment and full regulatory compliance.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations . (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . (2022, March 29). OSHA.com. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements . (n.d.). PolyStar Containment. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (n.d.). KPA. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities . (n.d.). eCFR. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . (n.d.). U.S. Environmental Protection Agency (EPA) NEPIS. Retrieved from [Link]

  • Handbook of Chemical Substance Management and Waste Disposal . (n.d.). Retrieved from [Link]

  • Chemical Waste Management Guide . (n.d.). Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 6-(methylamino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling Methyl 6-(methylamino)hexanoate (CAS: 26410-96-8 for free base) requires a safety protocol that addresses its dual functionality: it is both an aliphatic secondary amine and an ester .[1]

While generic Safety Data Sheets (SDS) often classify it primarily as a Flammable Liquid (Category 3), experienced chemists must treat this molecule with higher scrutiny due to the secondary amine moiety. Amines are notorious for rapid corneal damage and skin sensitization. Furthermore, secondary amines are precursors to N-nitrosamines (potent carcinogens) if accidentally exposed to nitrosating agents (e.g., nitrites, nitrous acid).

Core Hazard Profile:

  • Chemical Class: Amino Ester.[1]

  • Primary Risks: Severe Eye Irritation/Corrosion (Amine), Skin Sensitization, Flammability (Flash point ~42°C).

  • Hidden Risk: Incompatible with strong oxidizers and nitrates (Nitrosamine formation risk).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[2] The basicity of the amine group can degrade standard latex rapidly. The following matrix is the minimum operational standard for this compound.

Body ZonePPE RequirementTechnical Justification (The "Why")
Hand Protection (Routine) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Aliphatic amines can permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer. If the outer glove is splashed, strip and replace immediately. Avoid Latex (degrades quickly upon contact with organic bases).
Hand Protection (Spill/Immersion) Silver Shield / Laminate or Butyl Rubber Breakthrough Time: For spills >10mL, nitrile breakthrough time is <5 mins.[1] Laminate gloves offer >4 hours of protection against amino-esters.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Corneal Preservation: Safety glasses with side shields are insufficient.[1] Amine vapors and mists are lachrymators and can cause corneal edema (halos around lights) or permanent opacity.
Respiratory Fume Hood (Face velocity: 100 fpm)Vapor Control: The free base is volatile.[1] If work must occur outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.
Body Flame-Resistant (FR) Lab Coat Flash Fire Risk: With a flash point of ~42°C, static discharge can ignite vapors.[1] Synthetic blends (polyester) can melt into skin; use FR-treated cotton or Nomex.
Operational Protocols: Step-by-Step
Phase A: Preparation & Weighing
  • The Challenge: The free base is a liquid that can absorb CO₂ from the air (forming carbamates) and hydrolyze. The HCl salt is a hygroscopic solid.

  • Protocol:

    • Engineering Control: All weighing must occur within a functioning chemical fume hood or a vented balance enclosure.

    • Static Control: Use an antistatic gun on the weighing boat/flask before dispensing. Amine vapors are flammable; static spark is a viable ignition source.

    • Containment: Place the receiving flask in a secondary container (polyethylene tray) to capture micro-spills.

Phase B: Reaction Setup & Transfer
  • The Challenge: Syringe transfer of volatile amines often leads to "dribbling" due to vapor pressure buildup.

  • Protocol:

    • Positive Pressure Technique: When withdrawing the liquid via syringe, pull the plunger slowly to equilibrate pressure.

    • Needle Lock: Use Luer-lock syringes only. Friction-fit needles can detach under the pressure of volatile organic vapors.

    • Cannula Transfer: For volumes >50 mL, use a cannula (double-ended needle) transfer under inert gas (Nitrogen/Argon) to avoid atmospheric exposure and spill risks.[1]

Phase C: Decontamination & Doffing
  • The Challenge: Cross-contamination on doffing is the #1 cause of minor chemical burns.

  • Protocol:

    • Solvent Wipe: Wipe outer gloves with an acetone-dampened tissue before removal. This removes invisible amine residues.

    • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure skin never touches the outer glove surface.[1]

    • Hand Wash: Wash hands with soap and cool water.[1] Warm water opens pores, potentially increasing absorption of any trace residues.

Emergency Response & Disposal
Spill Response (Logic-Driven)
  • Minor Spill (<5 mL):

    • Absorb with vermiculite or sand.

    • Crucial Step: Wipe the area with dilute acetic acid (vinegar) or citric acid solution to neutralize the basic amine residue.

    • Final wash with soap and water.[3]

  • Major Spill (>50 mL):

    • Evacuate the immediate area.[1][4][5][6]

    • Do not use standard "clay" kitty litter if the spill is hot/reacting. Use commercial spill pads designed for organic bases.

Disposal Strategy
  • Waste Segregation: Segregate into "Basic Organic Waste" .[1]

  • Incompatibility Alert: NEVER pour this chemical into a waste container containing oxidizing acids (Nitric, Perchloric) or heavy metal oxidizers (Chromic acid). This can cause an immediate exotherm or explosion.

  • Labeling: Clearly mark the tag with "Secondary Amine - Potential Sensitizer."[1]

Visual Workflow: The "Safe Loop"

The following diagram illustrates the decision logic for handling Methyl 6-(methylamino)hexanoate, ensuring a closed-loop safety system.

SafeHandlingLoop Start START: Task Definition RiskCheck Risk Assessment: Is Oxidizer/Nitrite Present? Start->RiskCheck Stop STOP: High Risk of Nitrosamine Formation RiskCheck->Stop YES PPE Don PPE: Double Nitrile + Goggles + FR Coat RiskCheck->PPE NO StateCheck Physical State? PPE->StateCheck LiquidHandling Liquid (Free Base): Use Fume Hood + Syringe/Cannula StateCheck->LiquidHandling Liquid SolidHandling Solid (HCl Salt): Use Balance Enclosure + Antistatic StateCheck->SolidHandling Solid Action Perform Synthesis/Transfer LiquidHandling->Action SolidHandling->Action Decon Decontamination: Acidic Wipe (Citric/Acetic) -> Solvent Wipe Action->Decon Disposal Disposal: Segregate to Basic Organic Waste Decon->Disposal

Caption: Operational logic flow ensuring incompatibility checks (Nitrosamines) prior to PPE selection and handling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4989372, 6-(Methylamino)hexanoic acid. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.